Dihydrocurcumenone
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(3-hydroxybutyl)-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCUYXRSFWCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydrocurcumenone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocurcumenone (B1583027), a sesquiterpenoid of significant interest to the scientific community, has been identified in select natural sources. This technical guide provides a comprehensive overview of its origins, detailed methodologies for its isolation and purification, and an exploration of its known biological interactions. For the purpose of this guide, it is important to note that the compound commonly referred to as "this compound" in chemical databases is structurally identical to curcumenone , a well-documented natural product. Therefore, this document will proceed by referencing the established literature on curcumenone.
Natural Sources of this compound (Curcumenone)
This compound is primarily found in the rhizomes of various species within the Curcuma genus (Zingiberaceae family). The most prominent and well-documented sources include:
-
Curcuma zedoaria (Zedoary or White Turmeric): This is the principal and most frequently cited natural source of this compound. Numerous phytochemical studies have confirmed its presence as a significant constituent of the rhizome's essential oil and extracts.[1][2][3][4]
-
Curcuma aeruginosa (Black Turmeric): Research has also identified this compound in the rhizomes of this species.
-
Curcuma aromatica (Wild Turmeric): This species is another known source of the compound.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction and chromatography. The following is a detailed protocol synthesized from established methodologies.
Preparation of Plant Material
-
Freshly collected rhizomes of Curcuma zedoaria are thoroughly washed, sliced, and air-dried or oven-dried at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile constituents.
-
The dried rhizome material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: Methanol (B129727) is a commonly used solvent for the initial extraction of a broad range of phytochemicals from C. zedoaria, including sesquiterpenoids.[2]
-
Maceration: The powdered rhizome is macerated in methanol at room temperature for an extended period (e.g., 3-7 days), with occasional agitation to enhance extraction efficiency. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude methanolic extract is a complex mixture and requires further separation. This is often achieved through liquid-liquid partitioning.
-
The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound, being a moderately polar sesquiterpenoid, is typically found in the n-hexane or chloroform fractions.
Chromatographic Purification
-
Column Chromatography: The fraction containing this compound is subjected to column chromatography over silica (B1680970) gel.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a stepwise gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is a common approach.
-
-
Thin Layer Chromatography (TLC): TLC is used to monitor the fractions collected from the column. A suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) is used to develop the TLC plates. This compound is visualized by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Further Purification: Fractions showing a high concentration of the target compound are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Quantitative Data
The yield of this compound can vary depending on the plant source, geographical location, and the extraction and purification methods employed.
| Parameter | Value | Source Species | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | Curcuma zedoaria | |
| Molecular Weight | 234.33 g/mol | Curcuma zedoaria | |
| Purity (Post-purification) | >95% | Curcuma aeruginosa |
Visualization of Experimental Workflow
Caption: General workflow for the isolation of this compound.
Signaling Pathways
While the specific signaling pathways of this compound (curcumenone) are still under investigation, preliminary studies on related compounds from Curcuma species and the broader class of sesquiterpenoids suggest potential interactions with inflammatory pathways. For instance, dehydrocurdione, a structurally similar sesquiterpenoid from C. zedoaria, has been shown to interact with the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.
Caption: Postulated interaction with inflammatory signaling pathways.
Conclusion
This compound, identified as the sesquiterpenoid curcumenone, is a notable bioactive compound predominantly found in the rhizomes of Curcuma zedoaria. Its isolation can be systematically achieved through established phytochemical techniques involving solvent extraction and multi-step chromatography. Further research is warranted to fully elucidate its pharmacological activities and the precise molecular mechanisms and signaling pathways through which it exerts its effects. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development to advance the study of this promising compound.
References
- 1. Sesquiterpenes from the Rhizomes of Curcuma zedoaria and their Cytotoxicity against Leukemic Cell Lines [repository.neelain.edu.sd]
- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 3. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Dihydrocurcumenone: A Physicochemical and Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocurcumenone, a sesquiterpenoid found in the rhizomes of Curcuma species, is a molecule of growing interest within the scientific community. This technical guide provides a comprehensive overview of the currently available physicochemical properties of this compound. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide combines established molecular identifiers with predicted values for key physicochemical parameters. Furthermore, this document explores the potential biological activities of this compound by examining the known signaling pathways modulated by the broader class of sesquiterpenoids isolated from Curcuma. This guide aims to serve as a foundational resource for researchers, highlighting both what is known and the significant knowledge gaps that present opportunities for future investigation.
Physicochemical Properties
A thorough review of scientific databases and literature reveals a scarcity of experimentally determined physicochemical data for this compound. The following tables summarize the available and predicted properties to provide a foundational dataset for research and drug development professionals.
Identification and Molecular Characteristics
| Property | Value | Source |
| IUPAC Name | (1S,6R,7R)-7-(3-hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one | PubChem[1] |
| Molecular Formula | C₁₅H₂₄O₂ | PubChem[1] |
| CAS Number | 142717-57-5 | BioCrick |
| Molecular Weight | 236.35 g/mol | PubChem (calculated)[1] |
| Monoisotopic Mass | 236.17763 Da | PubChem[1] |
Predicted Physicochemical Data
The following data points are predicted by computational models and have not been experimentally verified. These values should be used as estimates for initial experimental design.
| Property | Predicted Value | Prediction Tool/Source |
| XLogP3 | 2.9 | PubChem[1] |
| Boiling Point | 389.7 ± 45.0 °C | Chemicalize |
| Melting Point | Not Available | - |
| pKa | 14.89 ± 0.70 (most acidic) | Chemicalize |
| Solubility in Water | 0.046 g/L | Chemicalize |
Solubility Profile
Experimental Protocols
Specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the current body of scientific literature. However, general methodologies for characterizing terpenoids can be adapted.
Determination of Melting Point
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Determination of Boiling Point
For a liquid compound, the boiling point can be determined by distillation. The substance is heated until it vaporizes, and the temperature at which the vapor condenses back into a liquid at a specific atmospheric pressure is recorded as the boiling point. For small quantities, micro-boiling point determination methods can be employed.
Determination of Solubility
The equilibrium solubility of this compound in various solvents (e.g., water, ethanol, DMSO) can be determined by the shake-flask method. An excess amount of the compound is added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis. These methods involve monitoring changes in a physical property of the molecule (e.g., pH, absorbance, or electrophoretic mobility) as a function of the solution's pH.
Potential Signaling Pathway Involvement
Direct studies on the signaling pathways modulated by this compound are limited. However, research on sesquiterpenoids from Curcuma species provides insights into its potential biological activities. These compounds are known to modulate key inflammatory and cell signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Studies on various sesquiterpenoids from Curcuma have demonstrated their ability to inhibit the NF-κB pathway. This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Sesquiterpenoids from Curcuma have been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.
Conclusion and Future Directions
This compound remains a molecule with significant potential for further scientific exploration. The current lack of comprehensive experimental data on its physicochemical properties presents a considerable hurdle for its development as a therapeutic agent. Future research should prioritize the experimental determination of its melting point, boiling point, solubility in various pharmaceutically relevant solvents, and its pKa. Furthermore, while the broader class of Curcuma sesquiterpenoids suggests potential anti-inflammatory and cell-regulatory activities through the modulation of NF-κB and MAPK pathways, direct in-vitro and in-vivo studies are necessary to elucidate the specific biological targets and mechanisms of action of this compound. This foundational knowledge will be critical for unlocking its therapeutic potential.
References
The Biological Activity of Dihydrocurcumenone and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocurcumenone (B1583027), a sesquiterpenoid found in plants of the Curcuma genus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its putative metabolites. Drawing from available preclinical data, this document explores its anti-inflammatory, antioxidant, and anticancer effects. Detailed experimental protocols for key assays, along with visualizations of implicated signaling pathways, are presented to facilitate further research and drug development efforts in this area. While data on the specific metabolites of this compound are limited, this guide contextualizes its activity within the broader landscape of related curcuminoids and sesquiterpenoids.
Introduction
This compound is a bioactive sesquiterpenoid isolated from the rhizomes of various Curcuma species, including Curcuma wenyujin and Curcuma zedoaria.[1][2][3][4] As a component of traditional herbal medicine, plants containing this compound have a long history of use in treating inflammatory conditions and other ailments. In recent years, scientific investigation has begun to elucidate the molecular mechanisms underlying the therapeutic potential of this class of compounds. This guide summarizes the key findings related to the biological activity of this compound, with a focus on its anti-inflammatory, antioxidant, and potential anticancer properties. While research into the specific metabolites of this compound is still in its early stages, we will draw parallels with the well-documented metabolism of curcumin (B1669340) to infer potential metabolic pathways and the activities of resulting compounds.
Biological Activities of this compound
The biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. In a key study, (4S)-Dihydrocurcumenone exhibited a 13.0 ± 2.0% inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced murine peritoneal macrophages at a concentration of 100 µmol/L.[5][6] While this particular result indicates weak activity at the tested concentration, other sesquiterpenoids isolated from Curcumae Rhizoma have shown potent anti-inflammatory effects with IC50 values ranging from 0.8 to 9.6 µM.[1] This suggests that this compound may contribute to the overall anti-inflammatory profile of the plant extracts from which it is derived. The primary mechanism for this anti-inflammatory action is believed to be the modulation of the NF-κB and MAPK signaling pathways.[1]
Antioxidant Activity
Anticancer Activity
The anticancer potential of this compound is an emerging area of research. While specific IC50 values against various cancer cell lines are not yet widely reported, related compounds from the Curcuma genus have shown cytotoxic effects.[8] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, processes that are frequently regulated by the MAPK signaling pathway.[9]
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for the biological activity of this compound and related compounds. It is important to note that data specifically for this compound metabolites are currently lacking.
| Compound | Biological Activity | Assay | Cell Line / Model | IC50 / EC50 / Inhibition % | Reference(s) |
| (4S)-Dihydrocurcumenone | Anti-inflammatory | Nitric Oxide Production | Murine Peritoneal Macrophages (LPS-induced) | 13.0 ± 2.0% inhibition at 100 µmol/L | [5][6] |
| Turmeric Extract | Anti-inflammatory | NF-κB Inhibition | RAW264.7 (LPS-induced) | 14.5 ± 2.9 µM | [10] |
| Curcumin | Anti-inflammatory | NF-κB Inhibition | RAW264.7 (LPS-induced) | 18.2 ± 3.9 µM | [10] |
| Demethoxycurcumin (DMC) | Anti-inflammatory | NF-κB Inhibition | RAW264.7 (LPS-induced) | 12.1 ± 7.2 µM | [10] |
| Bisdemethoxycurcumin (BDMC) | Anti-inflammatory | NF-κB Inhibition | RAW264.7 (LPS-induced) | 8.3 ± 1.6 µM | [10] |
| Sesquiterpenoids (from Curcumae Rhizoma) | Anti-inflammatory | Various | - | 0.8 - 9.6 µM | [1] |
Metabolism of this compound
The metabolic fate of this compound has not been extensively characterized. However, based on the metabolism of the structurally related and well-studied compound, curcumin, we can propose a putative metabolic pathway. Curcumin undergoes significant metabolism in the liver and intestines, primarily through reduction and conjugation reactions.[9] The initial reduction of the double bonds in curcumin leads to the formation of dihydrocurcumin (B1670591) and tetrahydrocurcumin. These metabolites are then often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.[9]
It is plausible that this compound, which already possesses a saturated bond in its heptane (B126788) chain, would primarily undergo further reduction and subsequent conjugation. The identification of specific metabolites would require dedicated in vitro studies using liver microsomes and in vivo animal studies with subsequent analysis of biological fluids using techniques like LC-MS.[11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globinmed.com [globinmed.com]
- 4. mdpi.com [mdpi.com]
- 5. t27.ir [t27.ir]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. ir.niist.res.in:8080 [ir.niist.res.in:8080]
- 9. Tetrahydrocurcumin induces G2/M cell cycle arrest and apoptosis involving p38 MAPK activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic mechanism of Curcuma aromatica Salisb. rhizome against coronary heart disease based on integrated network pharmacology, pharmacological evaluation and lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the In Silico Modeling of Dihydrocurcumenone-Protein Interactions
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrocurcumenone, a derivative of curcumin (B1669340), presents a promising scaffold for therapeutic development due to the extensive biological activities of related curcuminoids.[1][2] Understanding its mechanism of action at a molecular level is crucial, and in silico modeling provides a powerful, cost-effective approach to predict and analyze its interactions with protein targets.[3][4] This technical guide offers a comprehensive walkthrough of the computational methodologies used to investigate the binding of this compound to a putative protein target. It provides detailed protocols for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, supplemented with structured data tables and workflow visualizations to facilitate comprehension and replication by researchers in the field of drug discovery.
Introduction to this compound and In Silico Modeling
Natural products are a significant source for the development of novel medicines.[3][5] this compound is a sesquiterpenoid found in plants of the Curcuma genus. While less studied than its famous relative, curcumin, its structural similarity suggests potential anti-inflammatory, antioxidant, and anticancer properties.[1][2] Elucidating the protein targets of this compound is the first step in understanding its therapeutic potential.
In silico methods, such as molecular docking and molecular dynamics, have become indispensable in modern drug discovery.[5][6] These computational techniques allow for the rapid screening of potential protein-ligand interactions, prediction of binding affinities, and detailed examination of the stability and dynamics of the resulting complex at an atomic level.[6][7] This guide will use Cyclin-dependent kinase 2 (CDK2), a known target of curcumin involved in cell cycle regulation, as a hypothetical protein target to demonstrate the complete in silico workflow.[8]
General In Silico Workflow
The computational investigation of a ligand-protein interaction follows a structured pipeline, from initial preparation to detailed dynamic analysis. This workflow ensures a systematic and reproducible study of the molecular binding event.
Experimental Protocols
This section provides detailed methodologies for the core computational experiments.
Protocol 1: Protein and Ligand Preparation
Accurate preparation of both the protein receptor and the ligand is critical for meaningful results.
-
Protein Preparation :
-
Source: Download the 3D crystal structure of the target protein, CDK2, from the Protein Data Bank (PDB ID: 1KE6).
-
Software: Use UCSF Chimera or PyMOL.
-
Steps:
-
Load the PDB file (1KE6.pdb).
-
Remove all non-essential components, including water molecules, co-factors, and existing ligands.
-
Inspect the protein for missing residues or atoms. Use modeling software to rebuild missing loops if necessary.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges using a standard force field (e.g., AMBER).
-
Save the cleaned, prepared protein structure as a PDB file (e.g., cdk2_prepared.pdb).
-
-
-
Ligand Preparation :
-
Source: Obtain the 2D structure of this compound and convert it to a 3D structure.
-
Software: Use ChemDraw to draw the 2D structure, Avogadro or GaussView for 3D optimization.
-
Steps:
-
Draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure.
-
Perform a geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the final 3D structure in a suitable format (e.g., DHC.mol2 or DHC.pdbqt).
-
-
Protocol 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9]
-
Software: AutoDock Vina.
-
Steps:
-
Grid Box Definition: Define the search space for the docking simulation. Center a grid box on the known active site of CDK2 (identified from the co-crystallized ligand in the original PDB file). A typical grid size is 25Å x 25Å x 25Å.
-
Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and size of the grid box, and the exhaustiveness of the search (e.g., 8).
-
Execution: Run AutoDock Vina from the command line using the configuration file.
-
Analysis: Analyze the output file, which contains the binding affinity scores (in kcal/mol) for the top predicted binding poses. Visualize the best pose in complex with the protein using PyMOL or Chimera to identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts.
-
Table 1: Example Molecular Docking Results for this compound with CDK2
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (H-Bonds) |
| 1 | -8.9 | 0.00 | Leu83, Lys33 |
| 2 | -8.5 | 1.21 | Asp86 |
| 3 | -8.2 | 1.87 | Gln131 |
Protocol 3: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[10][11]
-
Software: GROMACS, with a force field like AMBER or CHARMM.
-
Steps:
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Generate the ligand topology and parameter files.
-
Place the complex in a periodic box of water (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove steric clashes.
-
Equilibration:
-
Perform a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Perform a subsequent 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
-
Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds.
-
-
Table 2: Example MD Simulation Analysis (100 ns)
| Metric | System Component | Average Value | Interpretation |
| RMSD | Protein Backbone | 1.8 Å (± 0.3 Å) | The protein structure is stable after initial equilibration. |
| RMSD | Ligand (vs. Protein) | 1.2 Å (± 0.4 Å) | The ligand remains stably bound in the active site. |
| Hydrogen Bonds | Ligand-Protein | 2.1 (average count) | Hydrogen bonds identified in docking are largely maintained. |
Protocol 4: Binding Free Energy Calculation
This calculation provides a more accurate estimation of binding affinity by considering solvation effects and entropic contributions.[12][13][14]
-
Software: GROMACS with g_mmpbsa tool.
-
Method: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).
-
Steps:
-
Extract snapshots (frames) from the stable portion of the MD trajectory.
-
For each snapshot, calculate the individual energy components for the complex, the protein alone, and the ligand alone.
-
The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:
-
ΔE_MM = van der Waals + electrostatic energy in the gas phase.
-
ΔG_solv = Polar + non-polar solvation energy.
-
TΔS = Entropic contribution (often estimated or ignored in relative comparisons).
-
-
Table 3: Example MM/PBSA Binding Free Energy Calculation
| Energy Component | Average Value (kJ/mol) |
| Van der Waals Energy | -160.5 |
| Electrostatic Energy | -45.2 |
| Polar Solvation Energy | 135.8 |
| Non-Polar (SASA) Energy | -15.1 |
| Total Binding Energy (ΔG_bind) | -85.0 |
Potential Signaling Pathway Involvement
CDK2 is a key regulator of the cell cycle, primarily at the G1/S transition. By binding to and inhibiting CDK2, this compound could potentially arrest the cell cycle, representing a plausible anticancer mechanism of action, similar to what has been proposed for curcumin.[8][15]
Conclusion
This guide outlines a robust in silico framework for investigating the protein binding characteristics of this compound. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can effectively predict binding modes, assess complex stability, and quantify binding affinities. The results from these computational studies provide critical insights that can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process for this promising natural compound.
References
- 1. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Simulation Studies of Curcumin and Its Derivatives as Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 11. Protein-Ligand Complex [mdtutorials.com]
- 12. pnas.org [pnas.org]
- 13. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Molecular targets of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Characterization, and Therapeutic Potential of Dihydrocurcumenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocurcumenone (B1583027), a lesser-known derivative of the turmeric plant (Curcuma longa and related species), is emerging as a compound of significant interest in medicinal chemistry and drug discovery. Structurally distinct from the well-studied curcumin (B1669340), this compound and its analogues present a unique scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the discovery, synthesis, and biological characterization of this compound derivatives. It details the hypothesized mechanism of action involving the 5-HTR/Ca2+/MAPK signaling pathway and provides detailed experimental protocols for the investigation of these compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of this promising class of molecules.
Introduction
The therapeutic potential of compounds derived from Curcuma species has been the subject of intense scientific investigation for decades. While the vast majority of this research has focused on curcumin and its derivatives, other constituents of these plants remain underexplored. This compound represents one such class of compounds. As a sesquiterpenoid, it possesses a distinct chemical structure that may confer unique pharmacological properties. Recent studies on traditional medicinal extracts containing this compound have hinted at its potential bioactivity, particularly in the context of inflammatory and signaling pathways. This guide aims to consolidate the available information on this compound derivatives and provide a clear roadmap for their further investigation.
Discovery and Characterization of this compound Derivatives
Natural Occurrence and Isolation
This compound and its derivatives have been identified as components of the essential oils of various Curcuma species, notably Curcuma wenyujin. The isolation of these compounds from their natural sources typically involves extraction of the plant material with organic solvents, followed by chromatographic separation.
General Isolation Protocol:
A general protocol for the isolation of sesquiterpenoids like this compound from Curcuma rhizomes is as follows:
-
Extraction: The dried and powdered rhizomes are subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or hexane, through methods like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their hydrophobicity.
-
Chromatographic Purification: The resulting fractions are further purified using column chromatography (CC) with silica (B1680970) gel or other stationary phases. High-performance liquid chromatography (HPLC) is often employed for the final purification of individual compounds.
-
Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Chemical Synthesis
While specific, detailed protocols for the total synthesis of 4S-dihydrocurcumenone are not extensively reported in the available literature, the synthesis of its analogues can be approached through established organic chemistry methodologies. The synthesis of related sesquiterpenoid structures often involves multi-step reaction sequences.
Hypothetical Synthetic Approach:
A plausible synthetic route could involve the following key steps:
-
Precursor Synthesis: Synthesis of key aromatic and aliphatic precursors through reactions such as Friedel-Crafts acylation.
-
Coupling Reactions: Coupling of these precursors to form the basic carbon skeleton of this compound.
-
Cyclization and Functional Group Manipulation: Intramolecular reactions to form the characteristic ring structure, followed by modifications to introduce or alter functional groups.
Further research is required to develop and optimize synthetic routes to a variety of this compound derivatives to enable comprehensive structure-activity relationship (SAR) studies.
Biological Activity and Mechanism of Action
Preliminary evidence suggests that this compound derivatives may exert their biological effects through the modulation of specific signaling pathways. Studies on extracts of Curcumae Radix, where 4S-dihydrocurcumenone is a major constituent, have indicated an involvement of the 5-HTR/Ca2+/MAPK signaling pathway in the treatment of primary dysmenorrhea.
The Hypothesized 5-HTR/Ca2+/MAPK Signaling Pathway
The proposed mechanism suggests that this compound derivatives may act as modulators of the serotonin (B10506) 2A receptor (5-HT2A). The activation of this G-protein coupled receptor (GPCR) can initiate a downstream signaling cascade involving an increase in intracellular calcium concentration ([Ca²⁺]i) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinases (ERK).
Dihydrocurcumenone: An In-depth Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocurcumenone (B1583027), a derivative of curcumin, is a compound of interest for its potential therapeutic properties. However, its progression in drug development is hampered by challenges related to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its structurally related analogs. It details experimental protocols for assessing these parameters and offers insights into the key factors influencing the compound's viability as a drug candidate. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a bioactive compound belonging to the curcuminoid family, which is derived from the rhizome of Curcuma species.[1] Like its parent compound, curcumin, this compound is being investigated for various pharmacological activities, including anti-inflammatory and antioxidant effects.[1] A significant hurdle in the clinical application of many curcuminoids is their poor aqueous solubility and chemical instability, which collectively contribute to low bioavailability. This document aims to consolidate the current knowledge on the solubility and stability of dihydrocumenone, leveraging data from closely related compounds where direct information is scarce, to guide further research and formulation development.
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. Currently, specific quantitative solubility data for dihydrocumenone in a range of solvents is limited.
Known Solubility of this compound
The available information indicates that dihydrocumenone is soluble in organic solvents but exhibits limited solubility in water.[2] One source indicates a solubility of 10 mM in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro screening.[2] However, this is likely a concentration used for biological assays rather than a definitive solubility limit.
| Solvent | Reported Solubility |
| DMSO | 10 mM |
Table 1: Reported solubility of this compound.
Solubility of Structurally Related Analogs: Tetrahydrocurcumin
Due to the limited direct data for dihydrocumenone, the solubility of tetrahydrocurcumin, a major and structurally similar metabolite of curcumin, provides valuable insights.
| Solvent | Approximate Solubility |
| Ethanol | 0.25 mg/mL |
| DMSO | 5 mg/mL |
| Dimethyl formamide (B127407) (DMF) | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| Water | Sparingly soluble |
Table 2: Solubility of Tetrahydrocurcumin. Data sourced from a product information sheet which notes that for maximum solubility in aqueous buffers, it should first be dissolved in DMF.[3]
Stability Profile
Factors Influencing Stability (based on Curcumin data)
The stability of curcuminoids is significantly influenced by several factors:
-
pH: Curcumin is most stable in acidic conditions (pH < 7) and undergoes rapid degradation in neutral to alkaline conditions (pH ≥ 7).[4][5][6] This degradation is often accompanied by a color change from yellow to red.[6]
-
Light: Exposure to both sunlight and artificial light can lead to rapid photodegradation through hydrolytic and oxidative processes.[6][7]
-
Oxidation: Curcuminoids are susceptible to autoxidation in the presence of oxygen.[7]
-
Temperature: While more stable to heat than other factors, elevated temperatures, especially above 100°C, can accelerate degradation.[7]
Expected Stability Profile of this compound
Based on the behavior of curcumin, the following stability profile for dihydrocumenone can be anticipated.
| Condition | Expected Stability | Degradation Rate | Notes |
| pH | |||
| < 7.0 (Acidic) | High | Slow | Prone to crystallization due to low solubility. |
| 7.0 - 8.0 (Neutral/Slightly Alkaline) | Highly Unstable | Rapid | Significant degradation can occur within minutes to hours. |
| > 8.0 (Alkaline) | Extremely Unstable | Very Rapid | Decomposition is almost immediate. |
| Light Exposure | |||
| Sunlight / UV Light | Highly Unstable | Rapid | Complete degradation upon significant exposure is possible. |
| Temperature | |||
| ≤ 80°C | Generally Stable | Slow | |
| > 100°C | Unstable | Accelerated | The β-diketone linkage is vulnerable to thermal degradation.[7] |
| Oxygen | |||
| Presence of Oxygen | Prone to Oxidation | Moderate | Autoxidation is a key degradation pathway. |
Table 3: Anticipated stability profile of this compound based on data for Curcumin.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of dihydrocumenone. These are based on standard pharmaceutical testing guidelines and methodologies used for related compounds.
Solubility Determination Protocol
This protocol outlines a method for determining the equilibrium solubility of dihydrocumenone in various solvents.
Methodology:
-
Preparation: Add an excess amount of dihydrocumenone to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any remaining particulate matter.
-
Quantification: Analyze the concentration of dihydrocumenone in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Stability Assessment Protocol (pH and Temperature)
This protocol describes a method to evaluate the degradation kinetics of dihydrocumenone under various pH and temperature conditions.
References
- 1. gentaur.com [gentaur.com]
- 2. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: Synthesis of Dihydrocurcumenone from Curcumin
For the attention of researchers, scientists, and professionals in drug development, this document provides detailed protocols for the synthesis of dihydrocurcumenone (B1583027) from curcumin (B1669340). As extensive research indicates, the primary and most effective method for this conversion is through enzymatic reduction, as a direct chemical synthesis protocol is not prominently described in scientific literature.
Introduction
This compound, a reduced metabolite of curcumin, is a molecule of growing interest in pharmacological research. Unlike its parent compound, curcumin, which suffers from poor bioavailability and rapid metabolism, this compound exhibits enhanced stability, making it a potentially more viable therapeutic agent. These application notes detail the enzymatic synthesis of this compound from curcumin, its subsequent purification, and insights into its biological signaling pathways.
Data Presentation
The following table summarizes the key quantitative data associated with the enzymatic synthesis of this compound from curcumin.
| Parameter | Value | Source |
| Enzyme | NADPH-dependent curcumin/dihydrocurcumin reductase (CurA) | [1] |
| Enzyme Source | Escherichia coli | [1] |
| Specific Activity | 1.76 units/mg | [1] |
| Km (for Curcumin) | 0.029 mM | [1] |
| Vmax | 9.35 units/mg | [1] |
| Optimal pH | 6.0 | [1] |
| Optimal Temperature | 28 °C | [1] |
| Yield | Data not readily available in reviewed literature | - |
| Purity | Achievable to >98% with HPLC purification | [2] |
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol outlines the enzymatic conversion of curcumin to this compound using a crude cell-free extract of E. coli expressing NADPH-dependent curcumin/dihydrocurcumin reductase.
Materials:
-
Curcumin
-
NADPH
-
Potassium phosphate (B84403) buffer (KPB), 0.1 M, pH 6.0
-
E. coli cells overexpressing curcumin/dihydrocurcumin reductase
-
Sonicator
-
Centrifuge
-
Incubator shaker
Procedure:
-
Preparation of Cell-Free Extract:
-
Harvest E. coli cells expressing the reductase enzyme by centrifugation.
-
Wash the cell pellet twice with 0.1 M KPB (pH 6.0).
-
Resuspend the cells in the same buffer.
-
Disrupt the cells by sonication on ice.
-
Centrifuge the sonicate to pellet cell debris.
-
Collect the supernatant containing the cell-free extract.[1]
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the cell-free extract with curcumin (dissolved in a minimal amount of a suitable organic solvent like DMSO before adding to the buffer) and NADPH in 0.1 M KPB (pH 6.0).
-
Incubate the reaction mixture at 28 °C with gentle agitation. The reaction progress can be monitored over time. Dihydrocurcumin is an intermediate, so reaction time is a critical parameter to optimize to maximize its yield before further reduction to tetrahydrocurcumin.
-
Stop the reaction by adding an organic solvent such as ethyl acetate (B1210297) to extract the curcuminoids.
-
II. Purification of this compound by HPLC
This protocol describes the purification of this compound from the reaction mixture using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract from the enzymatic reaction
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid)
-
This compound standard (for retention time comparison)
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dry the organic extract from the enzymatic reaction using a rotary evaporator.
-
Re-dissolve the dried residue in a small volume of the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the mobile phase (a typical starting gradient could be 40:60 acetonitrile:water with 0.1% formic acid).
-
Inject the prepared sample onto the column.
-
Elute the compounds using a suitable gradient of acetonitrile to separate curcumin, this compound, and tetrahydrocurcumin. The separation can be monitored at a wavelength of 280 nm.[2]
-
Collect the fraction corresponding to the retention time of this compound. The identity of the peak can be confirmed by comparison with a standard or by mass spectrometry.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
The purity of the final product can be assessed by re-injecting a small amount into the HPLC.
-
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Signaling Pathway of 4S-Dihydrocurcumenone
The following diagram illustrates the putative signaling pathway modulated by 4S-Dihydrocurcumenone, specifically the 5-HTR/Ca2+/MAPK pathway.
Caption: Proposed inhibitory effect of 4S-Dihydrocurcumenone on the 5-HTR/Ca2+/MAPK signaling pathway.
References
High-Yield Synthesis of Dihydrocurcumenone Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the high-yield synthesis of dihydrocurcumenone (B1583027) analogs, a class of compounds with significant therapeutic potential. The synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation. Additionally, this document summarizes the cytotoxic activities of various analogs and illustrates their modulation of key cancer-related signaling pathways.
Data Presentation
The following tables summarize the reaction yields and biological activities of various this compound and related chalcone (B49325) analogs.
Table 1: Synthesis Yields of this compound Analogs via Claisen-Schmidt Condensation
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Cyclohexanone (B45756) | NaOH (20) | Solvent-free, grinding, 5 min | 98 | [1] |
| 2 | 4-Methoxybenzaldehyde | Cyclohexanone | NaOH | Ethanol (B145695), reflux | - | [2] |
| 3 | 4-Hydroxybenzaldehyde (B117250) | Cyclohexanone | Boric acid/HCl | 60-70 °C, 1 h | - | [3] |
| 4 | Substituted Benzaldehydes | Cyclohexanone Derivatives | NaOH | Ethanol, RT | Good | [4][5] |
| 5 | 4-Methoxybenzaldehyde | Cyclohexanone | NaOH (100) | Solvent-free, RT, 15 min | - | [6][7] |
Note: "Good" yields were reported without specific percentages in the cited literature.
Table 2: Cytotoxic Activity of this compound and Related Analogs
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Hydrazinocurcumin | HepG2 | Hepatocellular Carcinoma | ~20 | [8] |
| Curcumin (B1669340) | FaDu | Hypopharynx Carcinoma | - | [9] |
| Curcumin | SCC-9 | Tongue Carcinoma | - | [9] |
Note: Specific IC₅₀ values for curcumin in FaDu and SCC-9 cells were not provided in the source, but the study indicated a dose-dependent reduction in cell viability.
Experimental Protocols
This section provides a detailed methodology for the high-yield synthesis of this compound analogs based on established Claisen-Schmidt condensation procedures.
Protocol 1: High-Yield, Solvent-Free Synthesis of 2,6-Bis(arylmethylene)cyclohexanones
This protocol is adapted from a highly efficient, solvent-free grinding method that provides quantitative yields of this compound analogs[1].
Materials:
-
Cyclohexanone
-
Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH), solid
-
Mortar and pestle
-
Distilled water
-
Ethanol (for recrystallization)
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Reactant Preparation: In a mortar, combine cyclohexanone (10 mmol) and the substituted benzaldehyde (20 mmol).
-
Catalyst Addition: Add solid sodium hydroxide (20 mol%, 2 mmol).
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The reaction mixture will solidify as the product forms.
-
Work-up: To the solid mass, add approximately 50 mL of distilled water and break up the solid.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with several portions of distilled water to remove the sodium hydroxide catalyst.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure this compound analog.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of 2,6-Bis(4-hydroxybenzylidene)cyclohexanone in Ethanol
This protocol describes a solution-phase synthesis of a this compound analog[3].
Materials:
-
Cyclohexanone
-
4-Hydroxybenzaldehyde
-
Boric acid
-
Hydrochloric acid (HCl)
-
Ethanol
-
Stirring apparatus and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclohexanone and 4-hydroxybenzaldehyde in ethanol.
-
Catalyst Addition: Add a mixture of boric acid and hydrochloric acid as the catalyst.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 1 hour.
-
Work-up and Isolation: Upon cooling, the product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent if necessary.
-
Drying and Characterization: Dry the purified product and characterize by spectroscopic methods.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the synthetic workflow and the key signaling pathways modulated by this compound analogs.
Caption: Workflow for the high-yield synthesis of this compound analogs.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.
Caption: Modulation of the MAPK signaling pathway by this compound analogs.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 6275-32-7 | Benchchem [benchchem.com]
- 3. Synthesis, spectral and thermal study of (2E, 6E) 2,6-bis(4-hydroxy benzylidene)-4-R-cyclohexanone - World Scientific News [worldscientificnews.com]
- 4. Synthesis of new curcumin analogues from Claisen-Schmidt condensation | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Bis(4-methoxybenzylidene)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazinocurcumin Induces Apoptosis of Hepatocellular Carcinoma Cells Through the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin downregulates the PI3K-AKT-mTOR pathway and inhibits growth and progression in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and LC-MS/MS methods for Dihydrocurcumenone quantification
An Application Note and Protocol for the Quantification of Dihydrocurcumenone using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a metabolite of curcumin (B1669340), the principal curcuminoid found in turmeric (Curcuma longa). As interest in the pharmacological activities of curcumin and its metabolites grows, robust and reliable analytical methods are essential for pharmacokinetic studies, quality control, and drug development. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Note: Specific validated methods for this compound are not widely published. The following protocols have been adapted from validated methods for Tetrahydrocurcumin (B193312) (THC), a structurally similar major metabolite of curcumin.[1][2] These methods serve as an excellent starting point and must be fully validated for this compound according to ICH guidelines.
Part 1: HPLC Method for this compound Quantification
This section details a Reverse-Phase HPLC (RP-HPLC) method with UV detection, adapted from a validated method for Tetrahydrocurcumin, suitable for quantifying this compound in bulk drug and formulation samples.[1]
Experimental Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Orthophosphoric acid (for pH adjustment)
-
Sample matrix (e.g., bulk powder, formulation)
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The recommended conditions are detailed in Table 1.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| HPLC Column | Hypersil BDS, C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile: Methanol: Water (40:23:37 v/v/v), pH adjusted to 3.0 with orthophosphoric acid[1][3] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[1] |
| Detector | UV-Vis Detector |
| Detection Wavelength | 280 nm[1][3] |
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with methanol, using sonication to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 4 to 60 µg/mL).[1]
4. Sample Preparation
-
Bulk Drug/Formulation: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute as necessary to bring the this compound concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
5. Method Validation Summary The following table summarizes typical validation parameters achieved for the structurally similar compound Tetrahydrocurcumin, which should be used as performance targets when validating the method for this compound.
Table 2: Illustrative HPLC Method Validation Data (for THC)
| Parameter | Result |
|---|---|
| Linearity Range | 4 - 60 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.23 - 99.99%[1] |
| Precision (Intra-day %RSD) | < 0.3%[1] |
| Precision (Inter-day %RSD) | < 0.3%[1] |
| System Suitability (Plates) | > 5800[1] |
Part 2: LC-MS/MS Method for this compound Quantification
For higher sensitivity and selectivity, especially for complex biological matrices like plasma, an LC-MS/MS method is recommended. This protocol is adapted from validated methods for curcumin and its metabolites.[2][4][5]
Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Tetrahydrocurcumin-d6 or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) or tert-Butyl methyl ether (tBME) for extraction[4][5]
-
Biological matrix (e.g., human plasma)
2. Instrumentation and Conditions A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system is required.
Table 3: Recommended Liquid Chromatography Conditions
| Parameter | Recommended Condition |
|---|---|
| LC Column | C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm)[4][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][5] |
| Mobile Phase B | Acetonitrile or Methanol[4][5] |
| Elution Mode | Gradient elution (e.g., start at 50% B, ramp to 95% B)[5] |
| Flow Rate | 0.2 - 0.4 mL/min[4][6] |
| Injection Volume | 5 - 25 µL[2][4] |
| Autosampler Temp. | 4 - 10°C[5] |
Table 4: Recommended Mass Spectrometry Conditions
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | ~5500 V (Positive) or ~-4500 V (Negative)[5] |
| Source Temperature | ~400°C[5] |
| MRM Transitions | Must be optimized by infusing this compound standard |
| Collision Gas | Nitrogen or Argon |
3. Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Working Solutions: Serially dilute the stock solutions to prepare calibration standards and quality control (QC) samples in the appropriate matrix (e.g., blank plasma). A typical calibration range for plasma samples is 0.5 - 500 ng/mL.[2]
4. Sample Preparation (Liquid-Liquid Extraction for Plasma)
-
To 100 µL of plasma sample (or standard/QC), add 10 µL of Internal Standard working solution.[6]
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or tBME).[4][5]
-
Vortex the mixture for 2-5 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[4]
-
Inject the reconstituted sample into the LC-MS/MS system.
5. Method Validation Summary The following table provides representative validation parameters for related curcumin metabolites, which can serve as a benchmark for the this compound method validation.
Table 5: Illustrative LC-MS/MS Method Validation Data
| Parameter | Result |
|---|---|
| Lower Limit of Quantitation (LLOQ) | 0.5 - 2.0 ng/mL[2][4] |
| Linearity Range | 2 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Accuracy (% of Nominal) | 85 - 115%[4] |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound from biological samples using LC-MS/MS.
Caption: General workflow for this compound quantification.
LC-MS/MS Principle Diagram
This diagram shows the logical relationship of components in a tandem mass spectrometer used for quantification.
Caption: Principle of quantification by tandem mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated LC/MS/MS assay for curcumin and tetrahydrocurcumin in rat plasma and application to pharmacokinetic study of phospholipid complex of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography –Tandem Mass Spectrometric Method for Quantification of Curcuminoids in Cell Medium and Mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dihydrocurcumenone Analogs in Cancer Cell Line Studies: Application Notes and Protocols
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note on Dihydrocurcumenone: Direct research on the application of this compound in cancer cell line studies is limited in publicly available scientific literature. However, extensive research has been conducted on its close structural analogs, Demethoxycurcumin (DMC) and Tetrahydrocurcumin (THC). These compounds share a similar chemical backbone and exhibit significant anti-cancer properties. This document provides a comprehensive overview of the application of DMC and THC in cancer cell line studies, serving as a valuable resource for investigating the potential of related curcuminoids.
Quantitative Data Summary: Cytotoxic Activity of this compound Analogs
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for Demethoxycurcumin (DMC) and Tetrahydrocurcumin (THC) across various human cancer cell lines.
Table 1: Cytotoxic Activity of Demethoxycurcumin (DMC) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 ± 2[1] |
| SW-620 | Colorectal Adenocarcinoma | 42.9[2] |
| AGS | Gastric Adenocarcinoma | 52.1[2] |
| HepG2 | Hepatocellular Carcinoma | 115.6[2] |
| LN229 | Glioma | 24.54[3] |
| GBM8401 | Glioma | 17.73 |
| HT-29 | Colon Cancer | 43.4 |
| SW480 | Colon Cancer | 28.2 |
| HepG2/C3A | Hepatocellular Carcinoma | 37 |
Table 2: Cytotoxic Activity of Tetrahydrocurcumin (THC) and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Tetrahydrocurcumin | HCT-116 | Colon Carcinoma | 50.96 |
| Tetrahydrocurcumin Derivative 8 | A549 | Lung Adenocarcinoma | 8.0 |
| Tetrahydrocurcumin Derivative 8 | HeLa | Cervical Carcinoma | 9.8 |
| Tetrahydrocurcumin Derivative 8 | MCF-7 | Breast Carcinoma | 5.8 |
| Tetrahydrocurcumin Derivative 12 | A549 | Lung Adenocarcinoma | 4.8 |
| Tetrahydrocurcumin Derivative 12 | HeLa | Cervical Carcinoma | 12.7 |
| Tetrahydrocurcumin Derivative 12 | MCF-7 | Breast Carcinoma | 7.2 |
| THC-phytosomes | SCC4 | Oral Squamous Carcinoma | ~60.06 (after 48h) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., DMC or THC) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
Apoptosis and Signaling Pathway Analysis: Western Blot
Western blotting is a widely used technique to detect specific proteins in a sample and is essential for studying the molecular mechanisms of apoptosis and signaling pathways.
Protocol:
-
Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of the target proteins between different treatment groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of the compound's mechanism of action.
Signaling Pathways Modulated by this compound Analogs
Demethoxycurcumin and Tetrahydrocurcumin have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating several key signaling pathways.
Caption: Signaling pathways modulated by this compound analogs.
Experimental Workflow for In Vitro Anti-Cancer Assessment
A typical workflow for evaluating the anti-cancer effects of a compound in cancer cell lines involves a series of sequential and parallel experiments.
Caption: Experimental workflow for in vitro anti-cancer assessment.
Logical Relationship of Apoptosis Induction
The induction of apoptosis by this compound analogs is a multi-step process involving the modulation of key regulatory proteins.
Caption: Logical relationship of apoptosis induction by analogs.
References
- 1. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrocurcumenone as a Potential Fatty Acid Synthase (FASN) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthance (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] In normal tissues, FASN expression is typically low, as most cells rely on circulating fatty acids. However, many cancer types exhibit a significant upregulation of FASN, correlating with tumor progression, chemoresistance, and poor prognosis.[2][3] This dependency on endogenous lipid synthesis makes FASN a compelling therapeutic target in oncology.[2][4] Dihydrocurcumenone (B1583027), a derivative of curcumin (B1669340), is investigated here as a potential inhibitor of FASN. Curcumin itself has been identified as an effective FASN inhibitor, suggesting that structurally similar compounds like this compound may share this activity.[5]
These application notes provide a framework for evaluating this compound as a FASN inhibitor, offering detailed protocols for assessing its enzymatic inhibition, effects on cancer cell viability and apoptosis, and its impact on key cellular signaling pathways.
Mechanism of Action: The FASN Inhibition Hypothesis
FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[6] Inhibition of this process in cancer cells leads to a depletion of necessary lipids for membrane formation and signaling, an accumulation of the toxic substrate malonyl-CoA, and ultimately, cell cycle arrest and apoptosis.[7][8] Curcumin, a structural analog of this compound, has been shown to inhibit FASN with an IC₅₀ value of 26.8 μM.[5][9] The inhibitory action is noncompetitive with respect to NADPH and partially competitive with both acetyl-CoA and malonyl-CoA, indicating the malonyl/acetyl transferase (MAT) domain of FASN as a probable target.[5] It is hypothesized that this compound may act through a similar mechanism. Inhibition of FASN is known to disrupt downstream signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize quantitative data obtained for curcumin , a well-characterized FASN inhibitor structurally related to this compound. These values can serve as a benchmark for experiments designed to characterize the activity of this compound.
Table 1: In Vitro FASN Inhibition by Curcumin
| Compound | Target | IC₅₀ (μM) | Inhibition Mechanism | Reference |
| Curcumin | FASN | 26.8 | Noncompetitive vs. NADPH, Partially competitive vs. Acetyl-CoA and Malonyl-CoA | [5] |
Table 2: Cellular Effects of Curcumin in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Effect (IC₅₀) | Downstream Effects | Reference |
| Curcumin | MDA-MB-231 (Breast) | Apoptosis | 3.63 ± 0.26 µg/ml | Downregulation of FASN expression, Bcl-2, and p-Akt | |
| Curcumin | HepG2 (Liver) | Apoptosis | 8.84 µg/ml | Inhibition of intracellular FASN activity and expression |
Experimental Protocols
Protocol 1: FASN Activity Assay (Spectrophotometric)
This protocol measures FASN activity by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified FASN enzyme
-
This compound (or other test inhibitor) dissolved in DMSO
-
Reaction Buffer: 200 mM potassium phosphate (B84403) buffer (pH 6.6), 1 mM DTT, 1 mM EDTA
-
NADPH solution (0.24 mM)
-
Acetyl-CoA solution (30 µM)
-
Malonyl-CoA solution (50 µM)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the complete reaction mixture in the reaction buffer containing NADPH and Acetyl-CoA.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add 50 µl of cell lysate or purified FASN enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding malonyl-CoA to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C. This represents the rate of NADPH oxidation.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of FASN inhibition against the logarithm of the this compound concentration.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol).
-
96-well cell culture plates
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells (from Protocol 2)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation. For adherent cells, use a gentle detachment method like trypsin-EDTA.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of FASN and key proteins in related signaling pathways.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse treated and control cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities, normalizing to a loading control like GAPDH.
Visualizations
Caption: Hypothetical signaling pathway of FASN inhibition by this compound.
References
- 1. scbt.com [scbt.com]
- 2. Inhibition of the Thioesterase Activity of Human Fatty Acid Synthase by 1,4- and 9,10-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of fatty acid synthase, differentiation and lipid accumulation in adipocytes by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. greenmedinfo.com [greenmedinfo.com]
- 7. Curcumin inhibits intracellular fatty acid synthase and induces apoptosis in human breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin induces apoptosis of HepG2 cells via inhibiting fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin induces apoptosis of HepG2 cells via inhibiting fatty acid synthase. | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols for Dihydrocurcumenone Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are primarily based on extensive research into delivery systems for curcumin (B1669340), a structurally similar compound to dihydrocurcumenone (B1583027). Due to a lack of specific published data on this compound delivery systems, the methodologies provided herein are intended to serve as a comprehensive starting point and guide for the development of analogous systems for this compound. It is crucial to note that optimization of these protocols will be necessary to account for the specific physicochemical properties of this compound.
Introduction: Overcoming the Challenges of this compound Delivery
This compound, a derivative of curcumin, has garnered interest for its potential therapeutic properties, which are believed to be similar to curcumin, including anti-inflammatory, antioxidant, and anticancer activities. However, like curcumin, this compound is a hydrophobic molecule, which presents significant challenges for its effective delivery in a clinical setting. Its poor aqueous solubility leads to low bioavailability, rapid metabolism, and systemic elimination, thereby limiting its therapeutic efficacy.
To overcome these limitations, advanced drug delivery systems are essential. Nano-encapsulation technologies, such as nanoparticles, liposomes, and micelles, offer promising strategies to enhance the solubility, stability, and bioavailability of hydrophobic drugs like this compound. These delivery systems can protect the drug from degradation, control its release profile, and potentially target it to specific tissues or cells, thereby improving its therapeutic index and reducing off-target side effects.
This document provides an overview of different delivery systems and detailed protocols for their preparation and evaluation, based on successful formulations developed for curcumin.
Data Presentation: Curcumin Delivery Systems
The following tables summarize quantitative data from studies on various curcumin delivery systems. This data can serve as a benchmark for the development and characterization of this compound formulations.
Table 1: Physicochemical Characteristics of Curcumin-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid Matrix | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 150 ± 10 | -25 ± 2 | ~85 | ~8 | [1] |
| Chitosan-Gold Nanoparticles | Chitosan, Gold | 128.27 | +20.2 ± 3.81 | - | - | [2] |
| Solid Lipid Nanoparticles | Various lipids | 100 - 300 | -20 to -30 | > 70 | 1 - 5 | [3] |
| Albumin-PEG Nanoparticles | Albumin, Polyethylene glycol | ~150 | Negative | > 90 | ~10 | [4] |
Table 2: In Vitro Release and Efficacy of Curcumin Formulations
| Formulation | Release Profile | Cytotoxicity (IC50) | Cell Line | Key Findings | Reference |
| Curcumin-loaded PLGA-NPs | Biphasic: initial burst followed by sustained release over 72h | 5 ± 0.5 µM | HeLa | Enhanced anticancer activity compared to free curcumin (IC50 15 ± 1.0 µM) | [1] |
| Liposomal Curcumin | Sustained release | Lower than free curcumin | Pancreatic cancer cells | Increased anticancer activity and apoptosis induction | |
| Micellar Curcumin | Sustained release | Significantly lower than free curcumin | Breast cancer cells | Improved cellular uptake and inhibition of pro-inflammatory cytokines | |
| Free Curcumin | Rapid dissolution | 15 ± 1.0 µM | HeLa | Low aqueous solubility limits efficacy |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of nano-delivery systems. Note: These protocols are adapted from curcumin research and will require optimization for this compound.
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Prepare a 1% (w/v) PVA solution in deionized water.
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 10 mL of acetone to create the organic phase.
-
Gradually add the organic phase to 50 mL of the 1% PVA aqueous solution under constant stirring to form an oil-in-water emulsion.
-
Continue stirring the emulsion for 4 hours at room temperature to allow for the complete evaporation of acetone, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug.
-
Lyophilize the final nanoparticle suspension for long-term storage.
Protocol for Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method.
Materials:
-
This compound
-
Soy phosphatidylcholine (or other suitable lipid)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) and this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under a vacuum for at least 2 hours to ensure complete removal of the solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid transition temperature.
-
To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Separate the liposomes from the un-encapsulated drug by centrifugation or size exclusion chromatography.
Protocol for Characterization of Nanoparticle Size and Zeta Potential
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Disperse a small amount of the lyophilized nanoparticles or liposomal suspension in deionized water or PBS.
-
Ensure the suspension is well-dispersed by brief sonication if necessary.
-
Transfer the sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
For zeta potential measurement, use an appropriate electrode-containing cuvette and measure the electrophoretic mobility of the particles.
Protocol for Determining Encapsulation Efficiency and Drug Loading
Procedure:
-
Total Drug Content: Accurately weigh a known amount of lyophilized nanoparticles and dissolve it in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.
-
Free Drug Content: Centrifuge the nanoparticle suspension and collect the supernatant containing the un-encapsulated drug.
-
Quantification: Determine the amount of this compound in both the total drug sample and the free drug sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol for In Vitro Drug Release Study
This protocol uses the dialysis bag method.
Materials:
-
Dialysis membrane (with a molecular weight cut-off suitable to retain the nanoparticles but allow the free drug to pass through)
-
Release medium (e.g., PBS pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Shaking incubator
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium.
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of release medium.
-
Maintain the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released over time.
Visualization of Pathways and Workflows
Signaling Pathways Potentially Modulated by this compound
Based on the known mechanisms of curcuminoids, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Delivery System Development
The following diagram outlines a typical workflow for the development and evaluation of a nano-delivery system for a hydrophobic drug like this compound.
Caption: Workflow for delivery system development and evaluation.
Logical Relationships in a Lipid-Based Nanoparticle
This diagram illustrates the components and their relationships within a generic lipid-based nanoparticle designed for drug delivery.
Caption: Components of a lipid-based nanoparticle delivery system.
References
- 1. publishing.emanresearch.org [publishing.emanresearch.org]
- 2. mdpi.com [mdpi.com]
- 3. Nanoformulations of curcumin: an emerging paradigm for improved remedial application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin-Based Nanoformulations: A Promising Adjuvant towards Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrocurcumenone in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches for the neuroprotective effects of Dihydrocurcumenone in models of neurodegenerative diseases have revealed a significant scarcity of specific research. The majority of available data focuses extensively on its parent compound, curcumin (B1669340) . This compound is a metabolite of curcumin, and while other metabolites like tetrahydrocurcumin (B193312) have shown neuroprotective properties, specific data for this compound remains limited.
Therefore, this document will proceed by presenting the extensive research conducted on curcumin as a proxy. The provided data, protocols, and pathways are based on studies of curcumin and should be interpreted with the understanding that they may not be directly transferable to this compound. This information is intended to serve as a foundational resource, offering insights into the potential mechanisms and experimental designs that could be adapted for future investigations into this compound.
Introduction to Curcumin in Neurodegenerative Diseases
Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its therapeutic potential in a range of chronic diseases, including neurodegenerative disorders.[1][2][3][4][5] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-protein aggregate activities, makes it a compelling candidate for addressing the complex pathologies of diseases like Alzheimer's, Parkinson's, and Huntington's.[1][4][6]
Neurodegenerative diseases are often characterized by the accumulation of misfolded proteins, chronic inflammation, and oxidative stress, leading to progressive neuronal loss.[4][6] Curcumin has been shown to interact with and inhibit the aggregation of key proteins implicated in these diseases, such as amyloid-β (Aβ) in Alzheimer's disease and α-synuclein in Parkinson's disease.[1][2][7] Furthermore, it modulates several signaling pathways involved in the cellular stress response and inflammation, offering a pleiotropic approach to neuroprotection.[1]
Data Presentation: Effects of Curcumin in Neurodegenerative Disease Models
The following tables summarize quantitative data from various in vitro and in vivo studies on curcumin's efficacy in models of neurodegenerative diseases.
Table 1: In Vitro Models of Neurodegenerative Diseases
| Cell Line | Disease Model | Treatment | Concentration | Outcome | Reference |
| SH-SY5Y | Parkinson's Disease (6-OHDA induced) | Curcumin | 5-20 µM | Increased cell viability, reduced ROS production | [1] |
| PC12 | Parkinson's Disease (MPP+ induced) | Curcumin | 10-20 µM | Attenuated apoptosis, preserved mitochondrial function | [7] |
| SK-N-MC | Alzheimer's Disease (Aβ peptide induced) | Curcumin | 10-25 µM | Inhibited NF-κB activation, reduced cell death | [7] |
| BV-2 Microglia | Neuroinflammation (LPS-induced) | Curcumin | 5-25 µM | Reduced pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) by ~60% | [8] |
| HT22 | Glutamate-induced oxidative stress | Tetrahydrocurcumin | 1-10 µM | Abrogated cell death, reduced intracellular ROS and calcium | [9][10] |
Table 2: In Vivo Models of Neurodegenerative Diseases
| Animal Model | Disease Model | Treatment | Dosage | Outcome | Reference |
| Rat | Parkinson's Disease (Rotenone-induced) | Curcumin | 100 mg/kg | Improved rotational behavior, decreased loss of TH protein, reduced ROS and MDA production | [6] |
| Mouse | Alzheimer's Disease (APP/PS1 transgenic) | Curcumin | 500 ppm in diet | Reduced Aβ plaque burden, decreased microgliosis | [1] |
| Rat | Huntington's Disease (3-NP induced) | Curcumin | 50-100 mg/kg | Improved motor performance, reduced striatal lesions | [11] |
| Rat | Traumatic Brain Injury | Tetrahydrocurcumin | 10 mg/kg | Alleviated brain edema, attenuated neuronal apoptosis, improved neurobehavioral function | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the neuroprotective effects of curcumin. These can be adapted for studying this compound.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of the test compound (e.g., curcumin) for 2 hours.
-
Induction of Toxicity: Introduce the neurotoxin (e.g., 100 µM 6-OHDA for Parkinson's model) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol in a black 96-well plate.
-
DCFH-DA Staining: After the 24-hour incubation with the neurotoxin, wash the cells with PBS and then add 100 µL of 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (10 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Western Blot for Protein Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways modulated by curcumin and a general experimental workflow for its evaluation in neurodegenerative disease models.
Caption: Key signaling pathways modulated by curcumin for neuroprotection.
Caption: General workflow for screening neuroprotective compounds.
References
- 1. Clinical development of curcumin in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Clinical development of curcumin in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A State of the Art of Antioxidant Properties of Curcuminoids in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of curcumin on neurological disorders: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Tetrahydrocurcumin Provides Neuroprotection in Experimental Traumatic Brain Injury and the Nrf2 Signaling Pathway as a Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Dihydrocurcumenone as a Modulator of the Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to stressors, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1][4] Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). Activation of this pathway enhances the cell's capacity to combat oxidative damage, making Nrf2 an attractive therapeutic target for a variety of diseases characterized by oxidative stress.
Curcumin (B1669340), a natural polyphenol, is a well-documented activator of the Nrf2 pathway. Its derivatives are of significant interest for their potential to modulate this pathway with improved pharmacological properties. Dihydrocurcumenone (B1583027), a compound structurally related to curcumin, presents a promising candidate for investigation as an Nrf2 modulator. These application notes provide a comprehensive guide for researchers to investigate the potential of this compound to modulate the Nrf2 signaling pathway, with detailed protocols for key experiments. While specific quantitative data for this compound is not yet available, data for curcumin and its analogs are presented as a reference.
Nrf2 Signaling Pathway and Potential Modulation by this compound
The canonical Nrf2-Keap1 signaling pathway is depicted below. It is hypothesized that electrophilic compounds like curcumin and potentially this compound can interact with reactive cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.
References
- 1. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 3. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin induces stabilization of Nrf2 protein through Keap1 cysteine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Dihydrocurcumenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocurcumenone, a derivative of curcumin, is a compound of increasing interest due to its potential health benefits, including its antioxidant properties. Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Accurate and reliable assessment of the antioxidant capacity of compounds like this compound is essential for understanding their therapeutic potential.
These application notes provide detailed protocols for four common in vitro antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay. Additionally, potential antioxidant signaling pathways that may be modulated by this compound are discussed.
Key Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[1][2] In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm.[1][3] When reduced by an antioxidant, the color changes to a light yellow, and the absorbance decreases.[4] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[3]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695).[4][5] This solution should be freshly prepared and kept in the dark.[4]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Standard (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant in the same solvent as the sample.[6]
-
-
Assay Procedure (96-well plate format):
-
Prepare a series of dilutions of the this compound sample and the standard.
-
To each well, add 100 µL of the sample or standard dilution.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.[5]
-
Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.[3][4]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the blank control.
-
Abs_sample is the absorbance of the sample.
The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[8] In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[7]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[7]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8]
-
Before use, dilute the ABTS•+ working solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
This compound Stock Solution and Standard (Trolox): Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare a series of dilutions of the this compound sample and the Trolox standard.
-
Add 20 µL of the sample or standard dilution to each well.[7]
-
Add 180 µL of the diluted ABTS•+ working solution to each well.[7]
-
Include a blank control with 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.[5]
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[7]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[11][12] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[13][14] The change in absorbance is directly proportional to the antioxidant capacity of the sample.[11]
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Solution: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[14] This solution should be prepared fresh and warmed to 37°C before use.
-
This compound Stock Solution and Standard (FeSO₄ or Ascorbic Acid): Prepare as previously described.
-
-
Assay Procedure (96-well plate format):
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or another suitable standard. The results are expressed as FRAP values (in µM Fe²⁺ equivalents).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's presence preserves the fluorescence signal. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[17]
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4).
-
Fluorescein (B123965) Stock Solution (4 µM): Prepare in 75 mM phosphate buffer. Store in the dark at 4°C.[18]
-
Fluorescein Working Solution: Dilute the stock solution with 75 mM phosphate buffer.[18]
-
AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare fresh daily.[17][18]
-
This compound Stock Solution and Standard (Trolox): Prepare in 75 mM phosphate buffer.
-
-
Assay Procedure (96-well black microplate):
-
Add 150 µL of the fluorescein working solution to each well.[17]
-
Add 25 µL of the this compound sample, Trolox standard, or blank (phosphate buffer) to the respective wells.[17][19]
-
Mix and incubate the plate at 37°C for 30 minutes in the microplate reader.[15][17]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[17][19]
-
Immediately begin measuring the fluorescence every 1-2 minutes for at least 60-90 minutes, with excitation at 485 nm and emission at 520-528 nm.[17][18]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC values of the samples are expressed as Trolox equivalents.
-
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: DPPH and ABTS Radical Scavenging Activity of this compound
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | TEAC Value (ABTS) |
| This compound | Insert Value | Insert Value | Insert Value |
| Ascorbic Acid (Standard) | Insert Value | N/A | N/A |
| Trolox (Standard) | Insert Value | Insert Value | 1.0 |
Table 2: FRAP and ORAC Antioxidant Capacity of this compound
| Compound | FRAP Value (µM Fe²⁺ eq/mg) | ORAC Value (µM TE/mg) |
| This compound | Insert Value | Insert Value |
| Ascorbic Acid (Standard) | Insert Value | N/A |
| Trolox (Standard) | N/A | Insert Value |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's antioxidant capacity.
Potential Antioxidant Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific [amerigoscientific.com]
- 13. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. mdpi.com [mdpi.com]
- 16. atzlabs.com [atzlabs.com]
- 17. scribd.com [scribd.com]
- 18. agilent.com [agilent.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
Troubleshooting & Optimization
Improving Dihydrocurcumenone stability in aqueous solutions
Welcome to the technical support center for improving the stability of Dihydrocurcumenone in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on maintaining the integrity of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and I'm seeing a loss of the compound in my analysis. What is happening?
A1: this compound, like its parent compound curcumin, is susceptible to degradation in aqueous solutions, particularly under neutral to alkaline conditions (pH > 7.0).[1] This degradation is often accompanied by a color change. The primary cause is the chemical instability of the β-diketone moiety, which can undergo autoxidation and hydrolysis.[1][2][3]
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is primarily affected by the following factors:
-
pH: Stability significantly decreases as the pH increases above neutral. Acidic conditions (pH 3-6) are generally preferred to minimize degradation.[1]
-
Light: Exposure to light, especially UV and fluorescent light, can cause rapid photodegradation of curcuminoids. It is crucial to protect this compound solutions from light.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is recommended.
-
Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation.
Q3: What are the expected degradation products of this compound?
A3: The degradation of curcuminoids like this compound can result in the formation of smaller phenolic compounds, such as vanillin (B372448) and ferulic acid. These degradation products may have their own biological activities, which could interfere with experimental results.
Q4: How can I improve the solubility of this compound in my aqueous buffer?
A4: this compound has poor aqueous solubility. To improve this, consider the following approaches:
-
Co-solvents: A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can be used to prepare a stock solution before diluting it in your aqueous buffer.
-
Encapsulation: Techniques like complexation with cyclodextrins or encapsulation into liposomes, micelles, or nanoemulsions can significantly enhance aqueous solubility and stability.
Q5: At what pH is this compound most stable?
A5: Based on studies of related curcuminoids, this compound is expected to be most stable in acidic conditions, ideally between pH 3 and 6.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound in cell culture media. | The pH of most cell culture media is neutral to slightly alkaline (pH 7.2-7.4), which accelerates degradation. Incubation at 37°C also speeds up this process. | Prepare fresh this compound solutions immediately before use. For longer experiments, consider replenishing the media with fresh compound at regular intervals. Protect the media from light. |
| Precipitation or crystallization in the aqueous solution. | This compound has low aqueous solubility, especially in acidic buffers where it is more chemically stable. | Use a co-solvent for the initial stock solution and ensure the final concentration in the aqueous buffer does not exceed its solubility limit. Consider using solubility-enhancing formulations like cyclodextrin (B1172386) complexes or nanoemulsions. |
| Inconsistent results between experimental repeats. | Degradation of the this compound stock solution over time. | Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Color of the solution changes from yellow to reddish-brown. | This is a visual indicator of this compound degradation, which is accelerated at neutral to alkaline pH. | Buffer the solution to a more acidic pH (if compatible with your experiment). Incorporate an antioxidant like ascorbic acid to mitigate oxidative degradation. |
Quantitative Data Summary
Due to the limited direct quantitative data for this compound, the following table provides a comparative summary of the stability of related curcuminoids under various conditions, which can serve as a proxy.
| Compound | Condition | Stability | Reference |
| Curcumin | pH 7.2, 37°C in phosphate (B84403) buffer | ~90% degradation within 30 minutes | |
| Tetrahydrocurcumin | pH 8.0 in aqueous solution | No detectable decomposition within 2 hours | |
| Tetrahydrocurcumin | 0.1 M phosphate buffer (across various pHs) | Not decomposed after 8 hours | |
| Hydrogenated Curcuminoids | Normal cooking temperatures (120°C - 200°C) | Appreciable stability with no considerable degradation | |
| Curcuminoids (Curcumin, DMC, BDMC) | Fluorescent light exposure for 24 hours | Residual levels: Curcumin ~51.5%, DMC ~56.0%, BDMC ~78.6% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of this compound in a given aqueous buffer.
1. Materials:
- This compound
- HPLC-grade methanol (B129727) or acetonitrile (B52724)
- Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Procedure:
- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
- Sample Preparation: Dilute the stock solution with the aqueous buffer to the desired final concentration (e.g., 10 µg/mL).
- Incubation: Incubate the samples under the desired conditions (e.g., 37°C in a light-protected incubator).
- Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- HPLC Analysis:
- Inject the aliquot into the HPLC system.
- Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.
- Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 280 nm).
- Data Analysis: Quantify the peak area of this compound at each time point. The decrease in peak area over time indicates the extent of degradation.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a method to improve the aqueous solubility and stability of this compound through complexation with β-cyclodextrin.
1. Materials:
- This compound
- β-cyclodextrin
- Deionized water
- Ethanol
2. Procedure:
- Molar Ratio: Prepare this compound and β-cyclodextrin in a 1:2 molar ratio.
- Dissolution: Dissolve the β-cyclodextrin in deionized water with gentle heating and stirring. Dissolve the this compound in a minimal amount of ethanol.
- Complexation: Slowly add the this compound solution to the β-cyclodextrin solution under continuous stirring.
- Stirring and Evaporation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the ethanol.
- Lyophilization: Freeze-dry the resulting solution to obtain a powder of the this compound-β-cyclodextrin inclusion complex.
- Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC).
Visualizations
References
Dihydrocurcumenone Crystallization Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro crystallization of dihydrocurcumenone (B1583027). The information is designed to assist researchers in preventing unwanted crystallization during their experiments, ensuring the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during my experiment. What are the likely causes?
A1: this compound, being a hydrophobic molecule, has low aqueous solubility. Precipitation, or crystallization, is often triggered by several factors:
-
Supersaturation: The concentration of this compound in your solvent may have exceeded its solubility limit. This can happen due to solvent evaporation or temperature fluctuations.
-
Solvent Polarity: this compound is more soluble in organic solvents than in aqueous solutions. If the polarity of your solvent system increases (e.g., by adding an aqueous buffer), the solubility of the compound will decrease, leading to precipitation.
-
pH Changes: The solubility of phenolic compounds like this compound can be pH-dependent. Changes in the pH of your solution can alter the ionization state of the molecule, affecting its solubility. For the related compound curcumin (B1669340), it is more stable in acidic conditions and tends to degrade at physiological pH, which can also lead to the formation of insoluble products.[1][2][3]
-
Temperature: Lower temperatures generally decrease the solubility of compounds, which can induce crystallization.
-
Nucleation Sites: The presence of impurities, dust particles, or even scratches on the surface of your experimental vessel can act as nucleation sites, initiating crystal growth.
Q2: What is the solubility of this compound in common solvents?
Table 1: Solubility of Tetrahydrocurcumin (B193312) in Various Solvents [4]
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 10 |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 |
| Ethanol (B145695) | 0.25 |
| Aqueous Buffer (PBS, pH 7.2, with 1:2 DMF) | 0.3 |
Additionally, the solubility of curcumin, another related curcuminoid, has been reported in several organic solvents.
Table 2: Qualitative Solubility of Curcumin in Organic Solvents [5][6][7][8][9]
| Solvent | Solubility |
| Acetone | Highly soluble |
| Ethyl methyl ketone | Soluble |
| Ethyl acetate | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| 1,2-dichloroethane | Moderately soluble |
| Isopropanol | Moderately soluble |
| Ether | Sparingly soluble |
| Benzene | Sparingly soluble |
| Hexane | Sparingly soluble |
Q3: Are there any excipients or additives that can help prevent this compound crystallization?
A3: Yes, several types of excipients can be used to inhibit crystallization:
-
Polymers: Polymers such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycols (PEGs) can inhibit crystallization by sterically hindering the aggregation of molecules and preventing the formation of a crystal lattice.[10]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous media and preventing precipitation.
-
Co-solvents: Using a mixture of solvents can enhance the solubility of your compound. For instance, a small amount of a good solvent like DMSO or ethanol can be used in conjunction with an aqueous buffer to keep this compound in solution.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[12]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.
dot
References
- 1. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. WO2010023128A1 - Turmeric curcumin compositions with low residual solvent - Google Patents [patents.google.com]
- 6. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and pharmacokinetic evaluation of a curcumin co-solvent formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the solubility and potency of tetrahydrocurcumin as an anti-cancer agent using a β-cyclodextrin inclusion complex approach - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dihydrocurcuminone Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrocurcuminone in in vivo studies. The information herein is designed to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for Dihydrocurcuminone in rodent studies?
For a chemically modified curcumin (B1669340) (CMC 2.24), doses up to 1000 mg/kg/day were found to be safe in rats.[1] Acute toxicity studies of curcumin-loaded nanocomplexes have shown oral LD50 values of 8.9 g/kg in mice and 16.8 g/kg in hamsters (equivalent to 2.5 and 4.7 g of curcumin/kg body weight, respectively).[2] In humans, dose-escalating studies have indicated the safety of curcumin at doses as high as 12 g/day .[3]
Based on this information, a conservative starting oral dose for Dihydrocurcuminone in a pilot study could be in the range of 50-100 mg/kg . It is crucial to perform a dose-escalation study to determine the optimal and non-toxic dose for your specific animal model and experimental endpoint.
Q2: How should I prepare Dihydrocurcuminone for oral administration? It has poor water solubility.
A2: The poor aqueous solubility of curcuminoids, including likely Dihydrocurcuminone, is a significant challenge. A common approach is to formulate it as a suspension for oral gavage.
A recommended vehicle is 0.5% - 2% Carboxymethylcellulose (CMC) in sterile water or saline .[1] To prepare the suspension:
-
Weigh the required amount of Dihydrocurcuminone powder.
-
Triturate the powder with a small amount of the CMC vehicle to create a smooth paste. This helps to break up clumps and ensure a more uniform suspension.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration, as the compound may settle over time.
For some applications, dissolving the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before suspending it in a larger volume of an aqueous vehicle can aid in initial solubilization. However, the final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid potential toxicity. Always include a vehicle-only control group in your experiments.
Q3: What are the key signaling pathways modulated by Dihydrocurcuminone that I should consider investigating?
A3: While specific in vivo studies on Dihydrocurcuminone's signaling pathways are limited, the effects of the broader curcuminoid family are well-documented. Two of the most prominent pathways are the NF-κB and Nrf2 pathways, both central to inflammation and oxidative stress responses.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Curcumin and its analogues are known inhibitors of the NF-κB signaling pathway.[4][5][6] Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): Curcuminoids can activate the Nrf2 pathway, which is a key regulator of the cellular antioxidant response.[7][8][9][10] Nrf2 activation leads to the expression of various antioxidant and cytoprotective genes.
Your experimental design should consider assays to measure the activation or inhibition of these pathways and their downstream targets.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between animals | Inhomogeneous drug suspension. | Ensure the Dihydrocurcuminone suspension is thoroughly mixed (e.g., vortexed) immediately before each gavage to ensure each animal receives a consistent dose. |
| Variability in oral absorption. | Consider factors that can affect gastric emptying and absorption, such as the fasting state of the animals. Standardize the experimental conditions for all animals. | |
| No observable effect at the chosen dose | Insufficient dosage. | The initial dose may be too low. Conduct a dose-response study with incrementally higher doses to determine an effective range. |
| Poor bioavailability. | The formulation may not be optimal for absorption. Consider alternative vehicles or formulation strategies, such as nano-suspensions, to improve bioavailability.[11] | |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | Dosage is too high. | Immediately reduce the dosage or terminate the experiment for the affected animals. Review the literature on the toxicity of related curcuminoids to establish a safer dose range.[1][2] |
| Vehicle toxicity. | If using a solvent like DMSO, ensure the final concentration is well below toxic levels. Always include a vehicle-only control group to assess the effects of the vehicle itself. |
Experimental Protocols
Protocol 1: Preparation of Dihydrocurcuminone Suspension for Oral Gavage
-
Materials:
-
Dihydrocurcuminone powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Sterile, purified water or saline
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriate glassware (beakers, graduated cylinders)
-
-
Procedure:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water or saline while stirring continuously with a magnetic stirrer until fully dissolved. Heating the solution slightly can aid in dissolution. Allow the solution to cool to room temperature.
-
Calculate the total amount of Dihydrocurcuminone and vehicle needed for your study, including a slight overage to account for potential loss during preparation and administration.
-
Weigh the Dihydrocurcuminone powder and place it in a mortar.
-
Add a small volume of the 0.5% CMC solution to the powder and triturate with the pestle to form a uniform paste.
-
Gradually add the remaining 0.5% CMC solution to the paste while stirring continuously.
-
Transfer the mixture to a beaker and continue to stir with a magnetic stirrer for at least 15-20 minutes to ensure a homogenous suspension.
-
Store the suspension at 4°C, protected from light. Before each use, allow the suspension to come to room temperature and vortex thoroughly.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts relevant to Dihydrocurcuminone research.
References
- 1. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin-loaded nanocomplexes: Acute and chronic toxicity studies in mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin activates Nrf2/HO-1 signaling to relieve diabetic cardiomyopathy injury by reducing ROS in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2-Related Therapeutic Effects of Curcumin in Different Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Dihydrocurcumenone degradation during storage
Welcome to the Technical Support Center for Dihydrocurcumenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. The following information is based on the general stability of sesquiterpenes and related natural products, as direct degradation studies on this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bioactive sesquiterpene found in plants of the Curcuma genus. Like many natural products, its chemical structure can be susceptible to degradation when exposed to adverse environmental conditions, potentially leading to a loss of biological activity and the formation of impurities. Ensuring its stability during storage is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of structurally similar sesquiterpenes and other natural phenolic compounds, the primary factors contributing to degradation are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[1][2]
-
pH: Both acidic and alkaline conditions can catalyze degradation reactions. Sesquiterpene lactones, for example, have shown instability at neutral to alkaline pH.[1]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3]
-
Oxygen: Oxidative degradation can occur, especially in the presence of light and heat.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
Q3: What are the recommended general storage conditions for this compound?
To minimize degradation, this compound should be stored in a:
-
Cool, dark, and dry place. [4]
-
Tightly sealed, airtight container, preferably made of amber glass, to protect from light and moisture.
-
Inert atmosphere (e.g., under argon or nitrogen) for long-term storage to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound. | 1. Verify the storage conditions of your stock solution and solid compound. 2. Perform a purity analysis of your this compound sample using a suitable analytical method (e.g., HPLC-UV, LC-MS). 3. Prepare fresh solutions for each experiment. |
| Change in physical appearance (e.g., color change, precipitation). | Chemical degradation or crystallization. | 1. Visually inspect the compound and its solution before use. 2. If in solution, check for precipitation. If precipitation occurs, it may be due to solubility issues or degradation. Consider using a different solvent or preparing a more dilute solution. 3. Analyze the sample for degradation products. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. | 1. Compare the chromatogram of the stored sample with that of a freshly prepared standard. 2. Attempt to identify the degradation products using mass spectrometry (MS). 3. Review storage and handling procedures to identify potential causes of degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions. This is adapted from established methods for curcuminoids.
Objective: To assess the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with methanol to a final concentration of 10 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with methanol to a final concentration of 10 µg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute with methanol to a final concentration of 10 µg/mL for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Prepare a solution of the heat-treated sample in methanol at a concentration of 10 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (10 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with a control sample (this compound solution stored at 4°C in the dark).
Protocol 2: HPLC Method for Purity Assessment and Quantification of this compound
Objective: To provide a general HPLC method for the separation and quantification of this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
This is a starting point and may require optimization.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a wavelength scan should be performed).
-
Quantification: Use an external standard method with a calibration curve of known this compound concentrations.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how to report stability findings.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 N NaOH, 60°C, 8h | 45.8% | 3 |
| 3% H₂O₂, RT, 24h | 22.5% | 2 |
| Thermal (80°C), 48h | 10.1% | 1 |
| Photolytic (UV), 24h | 35.7% | 4 |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Shelf-Life (Solid) | Expected Shelf-Life (in Solution) |
| Optimal | 2-8°C | Protected from light | Inert (Argon/Nitrogen) | > 2 years | 1-2 weeks (in appropriate solvent) |
| Acceptable | Room Temperature (~20°C) | Protected from light | Air | ~ 1 year | < 24 hours |
| Not Recommended | > 30°C | Exposed to light | Air | < 6 months | < 4 hours |
Note: The data presented in these tables are for illustrative purposes only and should be confirmed by experimental studies.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turmerictrove.com [turmerictrove.com]
Technical Support Center: Dihydrocurcumenone LC-MS/MS Analysis
Disclaimer: Dihydrocurcumenone is a close structural analog of curcumin (B1669340) and its derivatives. As there is limited specific data available for this compound, this technical support guide is based on established methodologies for the analysis of curcuminoids and general best practices for LC-MS/MS bioanalysis. The provided protocols and data should be considered as a starting point for method development and validation for this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous substances from the biological sample (e.g., plasma, urine).[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This can result in inaccurate and imprecise quantification, affecting the reliability of your data.[2][4]
Q2: I am observing significant signal suppression for this compound. What are the likely causes in a plasma sample?
A2: Signal suppression in plasma samples is a common issue and can be caused by several factors. One of the primary causes is the presence of phospholipids, which are abundant in plasma and can co-elute with the analyte, interfering with the ionization process.[3] Other potential causes include high concentrations of salts, proteins that were not sufficiently removed during sample preparation, and co-administered drugs or their metabolites.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The presence of matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] For a quantitative assessment, the post-extraction spike method is widely used.[5][6] This involves comparing the response of this compound spiked into an extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound that is added to all samples, calibrators, and quality controls at a constant concentration.[7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS is chemically identical to the analyte and will therefore have very similar chromatographic retention and ionization behavior.[8] This means it will be affected by the matrix in the same way as the analyte. By calculating the ratio of the analyte response to the IS response, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise results.[8]
Q5: Should I use positive or negative ion mode for the analysis of this compound?
A5: The choice of ionization mode depends on the chemical structure of the analyte and its ability to accept or lose a proton. For curcuminoids, which are structurally similar to this compound, both positive and negative ion modes have been successfully used.[9] It is recommended to test both modes during method development to determine which provides better sensitivity and selectivity for this compound. In some cases, switching from a more common ionization mode (like positive ESI) to the alternative (negative ESI) can reduce interferences, as fewer matrix components may be ionized.[10][11]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. |
| Secondary Interactions with Column Stationary Phase | Add a small amount of a competing agent to the mobile phase (e.g., a slightly higher concentration of formic acid). |
| Column Degradation | Replace the analytical column with a new one. |
Issue 2: Inconsistent and Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method. For liquid-liquid extraction (LLE), try different organic solvents. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix and during the sample preparation process (e.g., freeze-thaw stability, bench-top stability). |
| pH of Extraction Solvent | Adjust the pH of the sample and/or extraction solvent to ensure this compound is in a neutral form for efficient extraction. |
Issue 3: High Variability in Results Between Samples
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Implement a more rigorous sample cleanup procedure to remove interfering matrix components.[8] |
| Use of an Inappropriate Internal Standard | If not already using one, incorporate a stable isotope-labeled internal standard for this compound. |
| Inconsistent Sample Preparation | Ensure that all sample preparation steps are performed consistently and accurately for all samples. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., this compound-d3 in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) of this compound from Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge to pellet any remaining particulates.
-
Inject the supernatant into the LC-MS/MS system.
Quantitative Data Summary
The following tables present example data for a validated LC-MS/MS method for this compound analysis, based on typical acceptance criteria from the FDA and EMA bioanalytical method validation guidelines.[6][12]
Table 1: Example Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Example Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Example Matrix Effect and Recovery Data
| QC Level | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (%) |
| Low QC | 3 | 0.95 | 85 |
| High QC | 800 | 0.92 | 88 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effect-related issues.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies. | Sigma-Aldrich [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. A Liquid Chromatography –Tandem Mass Spectrometric Method for Quantification of Curcuminoids in Cell Medium and Mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Dihydrocurcumenone Interference in Fluorescence-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential interference caused by dihydrocurcumenone (B1583027) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound is a metabolite of curcumin (B1669340), a natural compound known for its various biological activities. Like its parent compound, this compound possesses intrinsic fluorescent properties. This inherent fluorescence, known as autofluorescence, can be a significant source of interference in fluorescence-based assays, potentially leading to false-positive or false-negative results.
Q2: What are the primary mechanisms of interference caused by this compound?
There are two main mechanisms by which this compound can interfere with fluorescence-based assays:
-
Autofluorescence: this compound can absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence at a wavelength that overlaps with the emission of your reporter dye. This leads to an artificially high fluorescence signal.
-
Quenching: this compound may absorb the light emitted by your fluorophore, a phenomenon known as the inner filter effect. This results in a decrease in the detected fluorescence signal and can be mistaken for inhibition in the assay.
Q3: How can I determine if this compound is interfering with my assay?
The first step in troubleshooting is to perform control experiments. A simple "compound-only" control, where you measure the fluorescence of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, or cells), can help identify autofluorescence. If you observe a significant signal at your assay's detection wavelengths, interference is likely.
Q4: Can this compound's biological activity also be a source of interference?
Yes. This compound, like other curcuminoids, is known to modulate various cellular signaling pathways. If your assay is designed to measure the activity of a pathway that is also affected by this compound, the compound's biological effects could be misinterpreted as a direct interaction with your target of interest. It is crucial to be aware of the known biological targets of your test compounds.
Troubleshooting Guides
Problem 1: High Background Fluorescence
Symptom: You observe a high fluorescence signal in wells containing this compound, even in your negative controls or "no-enzyme" wells.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare a dilution series of this compound in your assay buffer in a microplate.
-
Read the fluorescence at the excitation and emission wavelengths used in your assay.
-
A dose-dependent increase in fluorescence will confirm autofluorescence.
-
-
Perform a Spectral Scan:
-
Use a scanning spectrofluorometer to determine the excitation and emission spectra of this compound in your assay buffer.
-
This will reveal the wavelengths at which this compound fluoresces most strongly and help you assess the degree of spectral overlap with your assay's fluorophore.
-
-
Mitigation Strategies:
-
Background Subtraction: If the autofluorescence is consistent and not excessively high, you can subtract the signal from the "compound-only" control wells from your experimental wells.
-
Use a Red-Shifted Fluorophore: Autofluorescence from many compounds, including curcuminoids, is often more pronounced in the blue-green region of the spectrum. Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often reduce or eliminate interference.
-
Decrease Compound Concentration: If experimentally feasible, lowering the concentration of this compound can reduce the background signal.
-
Problem 2: Reduced Fluorescence Signal
Symptom: The fluorescence signal in your assay decreases in the presence of this compound, suggesting inhibition, but the dose-response curve is unusually steep or does not fit a standard model.
Possible Cause: Inner Filter Effect (Quenching).
Troubleshooting Steps:
-
Measure Compound Absorbance:
-
Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay.
-
High absorbance at either the excitation or emission wavelength of your fluorophore indicates a potential for the inner filter effect.
-
-
Perform a Quenching Control Assay:
-
Prepare a solution of your assay's fluorophore (without any other assay components) and measure its fluorescence.
-
Add increasing concentrations of this compound to the fluorophore solution and measure the fluorescence at each concentration.
-
A dose-dependent decrease in the fluorophore's signal confirms quenching.
-
-
Mitigation Strategies:
-
Mathematical Correction: Several formulas can be used to correct for the inner filter effect based on the absorbance of the compound at the excitation and emission wavelengths. A commonly used formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where F_corrected is the corrected fluorescence, F_observed is the measured fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.
-
Reduce Path Length: Using low-volume, black microplates can minimize the path length of the light, thereby reducing the inner filter effect.
-
Decrease Fluorophore Concentration: In some cases, reducing the concentration of the fluorophore can lessen the impact of quenching.
-
Quantitative Data Summary
| Property | Value (for Curcumin) | Reference |
| Excitation Maximum (λex) | ~420-430 nm | [1][2] |
| Emission Maximum (λem) | ~520-550 nm (solvent dependent) | [1][3] |
| Molar Extinction Coefficient (ε) | ~55,000 M⁻¹cm⁻¹ in ethanol (B145695) at 420 nm | [4] |
| Fluorescence Quantum Yield (Φ) | Low, and highly solvent dependent (e.g., 0.011 in SDS solution, 0.104 in acetonitrile) |
Experimental Protocols
Protocol 1: Characterizing Compound Autofluorescence
Objective: To determine the intrinsic fluorescence of this compound under your experimental conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom microplates
-
Scanning spectrofluorometer or plate reader with spectral scanning capabilities
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.
-
Include wells with assay buffer only as a blank control.
-
Transfer the dilutions and blank to the microplate.
-
Emission Scan: Set the excitation wavelength to that of your assay's fluorophore and perform an emission scan across a broad wavelength range (e.g., 400-700 nm).
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and perform an excitation scan (e.g., 300-500 nm).
-
Analysis: Analyze the spectra to identify the excitation and emission maxima of this compound. Compare these spectra to those of your assay's fluorophore to assess the degree of overlap.
Protocol 2: Correcting for the Inner Filter Effect
Objective: To mathematically correct for signal quenching caused by the inner filter effect.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with both absorbance and fluorescence detection modes
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Measure the absorbance of each dilution at the excitation (A_ex) and emission (A_em) wavelengths of your assay's fluorophore.
-
In a separate plate, run your fluorescence assay with the same concentrations of this compound and record the observed fluorescence (F_observed).
-
Apply the correction formula to each data point: F_corrected = F_observed * 10^((A_ex + A_em) / 2).
-
Use the corrected fluorescence values for your data analysis.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Potentially Modulated by this compound
Experimental Workflow for Troubleshooting Fluorescence Interference
References
Technical Support Center: Scaling Up Dihydrocurcuminone Synthesis for Preclinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of dihydrocurcuminone for preclinical trials. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for dihydrocurcuminone?
A1: The most prevalent and scalable method for synthesizing dihydrocurcuminone is a variation of the Pabon synthesis. This approach involves the condensation of a protected β-diketone, typically a boron complex of acetylacetone (B45752), with an appropriate aromatic aldehyde (e.g., vanillin (B372448) or its derivatives). This method is favored for its relatively high yields and straightforward procedure.[1][2]
Q2: Why is protection of the β-diketone functionality necessary?
A2: Protection of the acetylacetone is crucial to prevent side reactions, particularly the Knoevenagel condensation at the central carbon of the β-diketone.[3] Boron complexes, such as those formed with boric anhydride (B1165640) or boron trifluoride, activate the terminal methyl groups for condensation with the aldehyde while shielding the more acidic central methylene (B1212753) group.[3][4]
Q3: What are the key considerations when scaling up the reaction from benchtop to preclinical quantities?
A3: When scaling up, several factors need careful consideration:
-
Heat Transfer: The reaction is often exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal reaction temperature.
-
Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized overheating or high concentrations of reactants.
-
Reagent Addition: The rate of addition of reagents, especially the catalyst (e.g., n-butylamine), should be carefully controlled to manage the reaction rate and heat generation.
-
Work-up and Product Isolation: The work-up procedure, including quenching, extraction, and crystallization, needs to be adapted for larger volumes.
Q4: What purity level is required for dihydrocurcuminone in preclinical trials?
A4: For preclinical trials, the purity of the active pharmaceutical ingredient (API) should generally be high, typically >95%, with well-characterized impurities. The specific requirements may vary depending on the regulatory guidelines and the nature of the study.
Q5: How can the stability of dihydrocurcuminone be ensured during storage?
A5: Dihydrocurcuminone, like other curcuminoids, can be sensitive to light, heat, and alkaline conditions. It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of dihydrocurcuminone.
Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields can stem from several factors. Refer to the table below for common causes and recommended actions.
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction temperature | Ensure the reaction temperature is maintained within the optimal range (e.g., 50°C for the Pabon method). Use a temperature-controlled reaction vessel. |
| Poor quality of reagents | Use high-purity starting materials. Ensure aldehydes are free of corresponding carboxylic acids. |
| Inefficient mixing | For larger scale reactions, use an overhead stirrer to ensure adequate mixing. |
| Side reactions | Control the rate of addition of the amine catalyst to minimize side product formation. |
Impurity Formation
Q: I am observing significant impurities in my product. How can I identify and minimize them?
A: Impurities can be challenging. The following table outlines common impurities and strategies to mitigate them.
| Potential Impurity | Possible Cause | Mitigation Strategy |
| Unreacted starting materials | Incomplete reaction. | Optimize reaction time and temperature. Adjust stoichiometry if necessary. |
| Mono-condensation product | Incomplete reaction with the aldehyde. | Ensure proper stoichiometry and reaction time. |
| Self-condensation of acetylacetone | Improper protection of the β-diketone. | Ensure complete formation of the boron complex before adding the aldehyde. |
| Products of Knoevenagel side reaction | Inefficient protection of the central methylene group. | Use an effective protecting group strategy, such as the use of boron trifluoride. |
Purification Challenges
Q: I am having difficulty purifying dihydrocurcuminone to the required level. What methods are most effective?
A: Achieving high purity on a large scale requires an optimized purification strategy.
| Purification Method | Advantages | Disadvantages | Best Practices |
| Recrystallization | Cost-effective, scalable. | May not remove closely related impurities. Potential for product loss in the mother liquor. | Screen various solvent systems to find one that provides good recovery and purity. |
| Column Chromatography | High resolution, effective for removing closely related impurities. | Can be time-consuming and expensive on a large scale due to solvent consumption. | Optimize the mobile phase for good separation on an analytical scale before scaling up. Consider flash chromatography for faster separation. |
| Preparative HPLC | Very high purity can be achieved. | Expensive, requires specialized equipment, limited throughput. | Generally used for final polishing or purification of small batches of very high purity material. |
Experimental Protocol: Scalable Synthesis of Dihydrocurcuminone
This protocol is a representative method based on the Pabon synthesis and can be scaled for preclinical production.
1. Formation of the Dihydroferuloylacetone-Boron Complex:
-
In a temperature-controlled reactor equipped with an overhead stirrer and a reflux condenser, add dihydroferuloylacetone (1 equivalent) and boric anhydride (0.5 equivalents) to ethyl acetate (B1210297).
-
Heat the mixture to 50°C and stir for 45 minutes until the solids dissolve.
2. Condensation Reaction:
-
In a separate vessel, dissolve the desired aromatic aldehyde (e.g., vanillin, 0.9 equivalents) in ethyl acetate.
-
Add the aldehyde solution to the dihydroferuloylacetone-boron complex mixture at 50°C.
-
Add triisopropyl borate (B1201080) (2.0 equivalents) to the reaction mixture.
-
Stir the mixture vigorously for 30 minutes at 50°C.
-
Prepare a solution of n-butylamine (0.2 equivalents) in ethyl acetate.
-
Add the n-butylamine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 50°C.
-
After the addition is complete, cool the reaction mixture to room temperature and stir overnight.
3. Work-up and Crude Product Isolation:
-
Monitor the reaction to completion by TLC or HPLC.
-
Once complete, add dilute hydrochloric acid to the reaction mixture to break the boron complex.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude dihydrocurcuminone.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
For higher purity, column chromatography on silica (B1680970) gel may be employed, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Process and Pathway Diagrams
References
- 1. A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Dihydrocurcumenone vs. Curcumin: A Comparative Analysis of Plasma Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcumin (B1669340), the principal curcuminoid derived from the rhizome of Curcuma longa, has attracted significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, the therapeutic potential of curcumin is significantly hindered by its poor oral bioavailability, which is largely attributed to its rapid metabolism and inherent instability in physiological conditions. Dihydrocurcumenone (B1583027) (DHC), a major reductive metabolite of curcumin, is emerging as a promising alternative with potentially superior pharmacokinetic properties. This guide provides an objective comparison of the plasma stability of this compound and curcumin, supported by available data and detailed experimental methodologies.
Quantitative Data Summary
While direct head-to-head in vitro plasma stability studies under identical conditions are limited in publicly available literature, a cohesive analysis of existing data strongly indicates that this compound and its further reduced metabolites exhibit significantly greater stability in plasma than curcumin.
| Compound | Reported Half-life in Human Plasma (in vitro) | Key Observations |
| Curcumin | 10-20 minutes (at neutral pH and 37°C), with a shorter half-life in human blood.[1][2] | Undergoes rapid degradation and extensive metabolism into various conjugates (glucuronides and sulfates) and reduced forms.[3][4] |
| This compound | Precise half-life data is not readily available from direct comparative in vitro studies. However, in vivo studies showing higher plasma concentrations of its subsequent metabolite, tetrahydrocurcumin, strongly suggest greater stability than the parent curcumin.[1] | As a major metabolite, its formation and the persistence of subsequent reduced metabolites in plasma indicate enhanced stability compared to curcumin. |
Metabolic Pathway of Curcumin
The instability of curcumin in plasma is largely attributed to its rapid metabolism. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound and other key metabolites.
Experimental Protocol: In Vitro Plasma Stability Assay
The following methodology details a standard in vitro plasma stability assay that can be employed to directly compare the stability of this compound and curcumin.
1. Materials and Reagents:
-
This compound and Curcumin (high purity)
-
Human plasma (pooled, with anticoagulant such as heparin or EDTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (IS) - a stable compound with similar chromatographic behavior
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates
-
Incubator capable of maintaining 37°C
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Solutions:
-
Stock Solutions: Prepare 10 mM stock solutions of this compound, curcumin, and the internal standard in DMSO.
-
Working Solutions: From the stock solutions, prepare working solutions at a concentration of 1 mM in a 50:50 mixture of acetonitrile and water.
3. Experimental Workflow:
The following diagram outlines the key steps in the in vitro plasma stability assay.
4. Incubation Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the pre-warmed plasma with the working solution of either this compound or curcumin to achieve a final concentration of approximately 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
5. Sample Processing:
-
Immediately terminate the reaction by adding a set volume of cold acetonitrile containing the internal standard to the aliquot. This step also serves to precipitate plasma proteins.
-
Vortex the samples to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
6. Sample Analysis by LC-MS/MS:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (this compound or curcumin) at each time point.
-
The chromatographic separation can typically be achieved using a C18 reverse-phase column.
-
Monitor the parent compound and the internal standard using multiple reaction monitoring (MRM) mode for accurate and sensitive quantification.
7. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the concentration at time zero.
-
Determine the in vitro half-life (t½) of each compound by plotting the natural logarithm of the percentage of compound remaining against time and fitting the data to a first-order decay model.
Conclusion
The available evidence strongly suggests that this compound possesses significantly greater stability in plasma compared to curcumin. This enhanced stability is a critical factor that may contribute to improved bioavailability and a more favorable pharmacokinetic profile. For researchers and drug development professionals, the superior stability of this compound makes it a compelling candidate for further investigation as a therapeutic agent. The provided experimental protocol offers a robust framework for conducting direct comparative stability studies to further elucidate the quantitative differences in plasma stability between these two curcuminoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Non-therapeutic plasma levels in individuals utilizing curcumin supplements in daily life [frontiersin.org]
- 3. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive metabolites of curcumin and their therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Dihydrocurcumenone and Tetrahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcumin (B1669340), the principal curcuminoid derived from the rhizome of Curcuma longa, has long been investigated for its therapeutic potential. However, its clinical utility is often hampered by poor bioavailability. This has shifted scientific focus towards its metabolites, primarily Dihydrocurcuminone (DHC) and Tetrahydrocurcumin (THC), which are formed by the reduction of curcumin's double bonds. This guide provides a comprehensive, data-driven comparison of the physicochemical properties and biological activities of DHC and THC, with a focus on their antioxidant and anti-inflammatory effects, to aid researchers and drug development professionals in their investigations. While substantial research exists for Tetrahydrocurcumin, often in comparison to curcumin, there is a notable scarcity of direct comparative studies involving Dihydrocurcuminone. This guide therefore synthesizes the available evidence for an objective comparison.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of Dihydrocurcuminone and Tetrahydrocurcumin is crucial for formulation development and interpreting biological activity. Both are derivatives of curcumin, with THC being the more reduced form.
| Property | Dihydrocurcuminone (DHC) | Tetrahydrocurcumin (THC) |
| Molecular Formula | C₂₁H₂₂O₆[1] | C₂₁H₂₄O₆[2] |
| Molecular Weight | 370.4 g/mol [1] | 372.4 g/mol |
| Appearance | Yellow to orange solid[3] | White to off-white crystalline solid |
| Melting Point | 179 - 180 °C[1] | 95 - 97 °C |
| Solubility | Limited water solubility; soluble in organic solvents[3][4] | Sparingly soluble in aqueous buffers; soluble in ethanol, DMSO, and DMF[5] |
| Stability | Most stable in acidic conditions (pH < 7); degrades in neutral to alkaline pH[4] | More stable than curcumin under physiological conditions[6] |
Comparative Biological Activity
Antioxidant Activity
The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress-related pathologies. The available data, primarily from in vitro assays, suggests that both DHC and THC possess potent antioxidant properties, in some cases exceeding that of the parent compound, curcumin.
| Antioxidant Assay | Dihydrocurcuminone (DHC) - IC₅₀ | Tetrahydrocurcumin (THC) - IC₅₀ | Reference Compound - IC₅₀ |
| DPPH Radical Scavenging | Not explicitly found, but hydrogenated derivatives show high activity.[7][8] | 18.7 µM[7][8] | Curcumin: 35.1 µM, Trolox: 31.1 µM[7][8] |
| Superoxide Anion Scavenging | Not explicitly found.[7] | Not explicitly found. | Curcumin: 29.63 ± 2.07 µg/ml, Ascorbic Acid: 34.56 ± 2.11 µg/ml[7] |
| Ferric Reducing Antioxidant Power (FRAP) | Not explicitly found.[7] | Not explicitly found. | Curcumin: 1240 ± 18.54 µM Fe(II)/g, Ascorbic Acid: 1615 ± 22.64 µM Fe(II)/g[7] |
A lower IC₅₀ value indicates greater antioxidant activity.
The enhanced antioxidant activity of these hydrogenated derivatives is attributed to their increased molecular flexibility and capacity to donate hydrogen atoms to neutralize free radicals.[7]
Anti-inflammatory Activity
Both Dihydrocurcuminone and Tetrahydrocurcumin are believed to exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory mediators.
Inhibition of Inflammatory Mediators
| Inflammatory Mediator | Dihydrocurcuminone (DHC) | Tetrahydrocurcumin (THC) |
| NF-κB | Reduced curcumin (a mixture including THC) was found to be inactive in inhibiting NF-κB in one in vitro study.[9] | Can suppress the activation of NF-κB.[10] Some studies suggest it is a less potent inhibitor than curcumin in certain models. |
| Cyclooxygenase (COX) | Not explicitly found. | Higher inhibitory effects on the peroxidase activity of COX-1 than COX-2.[11] |
| 5-Lipoxygenase (5-LOX) | Not explicitly found. | Potently inhibits 5-LOX with an estimated IC₅₀ of 3 µM.[11] |
In Vivo Anti-inflammatory Effects of Tetrahydrocurcumin
| Experimental Model | Species | Dose | Effect |
| Carrageenan-induced paw edema | Mice | 10, 20, 40 mg/kg | Dose-dependent reduction in paw edema.[10] |
| Xylene-induced ear edema | Mice | 10, 20, 40 mg/kg | Dose-dependent suppression of ear edema (up to 61.33% inhibition at 40 mg/kg).[10] |
| Acetic acid-induced vascular permeability | Mice | 10, 20, 40 mg/kg | Dose-dependent inhibition of vascular permeability.[10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the NF-κB signaling pathway and a typical workflow for an in vivo anti-inflammatory assay.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Preparation of Test Samples: Dihydrocurcuminone and Tetrahydrocurcumin are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A defined volume of each sample concentration is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the DPPH radical (IC₅₀) is determined by plotting the percentage of inhibition against the sample concentration.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animals: Male Wistar rats or Swiss albino mice are typically used. They are acclimatized to the laboratory conditions for at least a week before the experiment.
-
Grouping: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., treated with a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of Dihydrocurcuminone or Tetrahydrocurcumin.
-
Treatment: The test compounds, vehicle, and positive control are administered orally or via another appropriate route.
-
Baseline Measurement: The initial paw volume of each animal is measured using a plethysmometer.
-
Induction of Edema: After a specific time following treatment (e.g., 30-60 minutes), a 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV in treated group / ΔV in control group)] x 100 where ΔV is the change in paw volume from the baseline.
-
Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Conclusion
The available evidence indicates that both Dihydrocurcuminone and Tetrahydrocurcumin are promising bioactive compounds with potent antioxidant and anti-inflammatory properties. Tetrahydrocurcumin, in particular, has been more extensively studied, with in vivo data supporting its anti-inflammatory efficacy. While quantitative data for Dihydrocurcuminone is more limited, preliminary findings suggest it may also possess significant biological activity.
For researchers and drug development professionals, Tetrahydrocurcumin currently represents a more well-characterized lead compound. However, the potential of Dihydrocurcuminone should not be overlooked. Future research should prioritize direct, head-to-head comparative studies of these two metabolites across a range of in vitro and in vivo models to fully elucidate their therapeutic potential and guide the development of novel curcumin-based therapeutics with improved bioavailability and efficacy.
References
- 1. Dihydrocurcumin | C21H22O6 | CID 10429233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydrocurcumin | C21H24O6 | CID 124072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 76474-56-1: Dihydrocurcumin | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of arachidonic acid metabolism by curcumin and related beta-diketone derivatives: effects on cytosolic phospholipase A(2), cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrocurcumenone: An In Vivo Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-inflammatory effects of Dihydrocurcumenone, a metabolite of curcumin (B1669340). While direct in vivo quantitative data for this compound is limited in publicly available literature, this document synthesizes information on closely related curcuminoids and sesquiterpenes to offer a comparative perspective on its potential efficacy. We will delve into established animal models of inflammation, compare its anticipated performance with standard anti-inflammatory drugs, and detail the underlying molecular pathways.
Executive Summary
This compound, a hydrogenated derivative of curcumin, holds promise as an anti-inflammatory agent. Its structural similarity to other bioactive curcuminoids, such as Tetrahydrocurcumin and Dehydrocurdione, suggests it likely modulates key inflammatory signaling pathways, including NF-κB and MAPK. This guide presents available preclinical data for these related compounds to benchmark the potential in vivo anti-inflammatory activity of this compound against established alternatives like Indomethacin.
Data Presentation: Comparative In Vivo Anti-inflammatory Activity
To contextualize the potential efficacy of this compound, this section summarizes quantitative data from in vivo studies on structurally similar compounds in two standard models of inflammation: carrageenan-induced paw edema (an acute inflammation model) and lipopolysaccharide (LPS)-induced systemic inflammation.
Table 1: Carrageenan-Induced Paw Edema Model
| Compound | Species | Dose | Route of Admin. | Time Point | % Inhibition of Edema | Reference |
| Dehydrocurdione | Rat | 200 mg/kg | Oral | - | Required a higher dose to inhibit edema | [1] |
| Curcumin | Rat | 200 mg/kg | p.o. | 2h | 53.85% | [2] |
| Curcumin | Rat | 400 mg/kg | p.o. | 2h | 58.97% | [2] |
| Tetrahydrocurcumin | Mouse | 40 mg/kg | - | - | 45.1% (in acetic acid-induced vascular permeability) | [3] |
| Octahydrocurcumin | Mouse | 40 mg/kg | - | - | 48.0% (in acetic acid-induced vascular permeability) | [3] |
| Indomethacin | Rat | 10 mg/kg | p.o. | 2h | 46.87% | |
| Indomethacin | Rat | 10 mg/kg | p.o. | 3h | 65.71% |
Table 2: LPS-Induced Inflammation Model (Cytokine Inhibition)
| Compound | Model | Key Findings | Reference |
| Curcumin | Human Neutrophils (in vitro) | Dose-dependently attenuated LPS-induced TNF-α, IL-6, and IL-8 expression. | |
| Curcumin | Bovine Mammary Epithelial Cells (in vitro) | Reduced LPS-induced expression of TNF-α, IL-8, IL-6, and IL-1β. | |
| Tetrahydrocurcumin | Mouse Model of Sepsis-induced Acute Kidney Injury | Decreased expression of TNF-α and IL-6. | |
| Curcumin Metabolites (THC & COG) | 3T3-L1 Adipocytes (in vitro) | Reduced LPS-induced IL-6 secretion and mRNA levels. |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of curcumin and its derivatives are primarily attributed to their ability to modulate key signaling cascades that regulate the production of pro-inflammatory mediators. This compound is expected to share similar mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the degradation of IκBα and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus. Once in the nucleus, NF-κB induces the transcription of a wide array of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Curcumin and its analogues have been shown to suppress NF-κB activation by inhibiting IKK activity.
Caption: this compound is hypothesized to inhibit the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critical regulators of the inflammatory response. These kinases are activated by various inflammatory stimuli and, in turn, activate transcription factors such as AP-1, which collaborates with NF-κB to promote the expression of inflammatory genes. Curcumin has been demonstrated to suppress inflammation by inhibiting the phosphorylation and activation of p38, JNK, and ERK.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are standard and can be adapted for the evaluation of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol Details:
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (this compound at various doses).
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to assess the effect of compounds on systemic inflammation and cytokine production.
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Protocol Details:
-
Animals: Male BALB/c mice are often used.
-
Grouping: Animals are divided into control and test groups.
-
Compound Administration: this compound or vehicle is administered, typically 1 hour before the LPS challenge.
-
Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal injection of LPS.
-
Sample Collection: Blood and tissues (e.g., liver, lung) are collected at specified time points post-LPS injection.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates are quantified using ELISA.
Conclusion
While direct in vivo evidence for the anti-inflammatory effects of this compound is still emerging, the available data on its parent compound, curcumin, and structurally related metabolites provide a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to design and execute preclinical studies to validate the anti-inflammatory efficacy of this compound. Future in vivo studies are warranted to generate specific quantitative data for this compound and to further elucidate its precise mechanisms of action.
References
Dihydrocurcumenone and Curcuminoids: A Comparative Analysis of Bioactivity
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Curcuminoids, the bioactive polyphenolic compounds derived from the rhizome of Curcuma longa (turmeric), have garnered significant scientific interest for their therapeutic potential across a spectrum of diseases. Curcumin (B1669340), the principal curcuminoid, has been extensively studied for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. This has led to a growing focus on its metabolites, including Dihydrocurcumenone (DHC), as they may possess unique or enhanced biological activities.
This guide provides a comparative analysis of the bioactivity of this compound and other major curcuminoids, particularly curcumin and its hydrogenated derivatives: Tetrahydrocurcumin (THC), Hexahydrocurcumin (HHC), and Octahydrocurcumin (OHC). It is important to note that while extensive research exists for curcumin and THC, there is a significant scarcity of publicly available quantitative data specifically for this compound across various bioactivity assays. This guide will present the available data, highlight these gaps, and provide detailed experimental protocols and signaling pathway diagrams to facilitate further research in this promising area.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of curcumin and its major metabolites. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound, with a lower IC50 value indicating greater activity.
Antioxidant Activity
The antioxidant capacity of curcuminoids is a cornerstone of their therapeutic potential, attributed to their ability to scavenge free radicals.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference(s) |
| Curcumin | 32.86 - 35.1 | [1][2] |
| This compound (DHC) | Data Not Available | |
| Tetrahydrocurcumin (THC) | 18.7 | [1] |
| Hexahydrocurcumin (HHC) | 21.6 | [1] |
| Octahydrocurcumin (OHC) | 23.6 | [1] |
| Trolox (Standard) | 31.1 |
Anti-inflammatory Activity
The anti-inflammatory effects of curcuminoids are primarily mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
| Compound | Assay | Cell Line | IC50 (µM) | Reference(s) |
| Curcumin | NF-κB Luciferase Reporter | RAW 264.7 | 12.1 ± 7.2 | |
| This compound (DHC) | Data Not Available | |||
| Reduced Curcumin (THC, HHC, OHC mix) | NF-κB Luciferase Reporter | RAW 264.7 | No inhibition | |
| Curcumin | Lipopolysaccharide-stimulated microglial cells | 3.7 |
Note: There is conflicting evidence regarding the anti-inflammatory activity of THC. While some studies suggest it is less active than curcumin in suppressing NF-κB, others indicate it possesses potent anti-inflammatory effects through different mechanisms. Further research is needed to clarify these discrepancies. Data for DHC's anti-inflammatory activity is notably absent.
Anticancer Activity
Curcuminoids have demonstrated the ability to inhibit the proliferation of various cancer cell lines through the modulation of multiple signaling pathways.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Curcumin | Colorectal (SW480, HT-29, HCT116) | 10.26 - 13.31 | |
| Breast (T47D, ER+) | 2.07 ± 0.08 | ||
| Breast (MCF7, ER+) | 1.32 ± 0.06 | ||
| Breast (MDA-MB-231, ER-) | 11.32 ± 2.13 | ||
| Lung (A549) | 33 | ||
| This compound (DHC) | Data Not Available | ||
| Tetrahydrocurcumin (THC) | Azoxymethane-induced colon carcinogenesis | More effective than curcumin | |
| H22 ascites tumor-bearing mice | More effective than curcumin |
Note: Studies suggest that THC may be more effective than curcumin in certain cancer models. However, a comprehensive comparative analysis of DHC's anticancer activity is not possible due to the lack of available data.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental methodologies are crucial. The following are generalized protocols for key assays cited in the comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Sample Preparation: Prepare a series of concentrations of the test compounds (this compound, curcuminoids) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample or standard dilution to a fixed volume of the DPPH working solution. Include a control well with methanol and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration that causes 50% inhibition.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, curcuminoids) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. % Viability = (Abs_sample / Abs_control) x 100
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by an inflammatory stimulus (e.g., LPS) leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) and transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., 1 µg/mL of LPS or 10 ng/mL of TNF-α) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control and calculate the IC50 value for NF-κB inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the bioactivity of curcuminoids can aid in understanding their mechanisms of action. The following diagrams were created using the DOT language.
References
A Comparative Guide to Analytical Methods for Dihydrocurcumenone Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is fundamental. Dihydrocurcumenone, a sesquiterpenoid found in plants of the Curcuma genus, has garnered interest for its potential pharmacological activities. This guide provides an objective comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is based on established methodologies for the analysis of structurally related sesquiterpenoids, providing a framework for the cross-validation of analytical methods for this compound. The guide includes detailed experimental protocols, a summary of validation parameters, and visual representations of the analytical workflow.
Methodology Comparison: HPLC vs. GC-MS
The selection between HPLC and GC-MS for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC offers excellent specificity and sensitivity for the quantification of sesquiterpenoids in complex matrices like plant extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a component of essential oils, GC-MS is a highly suitable method for its quantification, offering high resolution and sensitivity, especially when using tandem mass spectrometry (MS/MS) for detection.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC-DAD/UHPLC-MS/MS and GC-MS/MS methods for the quantification of sesquiterpenoids, providing a benchmark for the analysis of this compound.
| Validation Parameter | HPLC-DAD / UHPLC-MS/MS | GC-MS/MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.04 - 0.08 mg/L (HPLC-DAD) 0.17 - 0.45 µg/L (UHPLC-MS/MS) | Dependent on analyte, typically in the low µg/L range |
| Limit of Quantification (LOQ) | 0.12 - 0.26 mg/L (HPLC-DAD) 0.51 - 1.36 µg/L (UHPLC-MS/MS) | Dependent on analyte, typically in the mid-to-high µg/L range |
| Accuracy (% Recovery) | 95.2% - 104.2% | 80.2% - 115.4% |
| Precision (%RSD) | Intra-day: 0.2% - 1.9% Inter-day: 0.4% - 1.7% | Intra-day: ≤ 12.0% Inter-day: ≤ 11.3% |
| Specificity | No interference from matrix components | High, based on specific mass transitions |
Experimental Protocols
The following are representative experimental protocols for the analysis of sesquiterpenoids, which can be adapted and validated for the specific quantification of this compound.
Protocol 1: HPLC-DAD / UHPLC-ESI-MS/MS Method
This protocol is based on the validated method for the simultaneous determination of sesquiterpenoids and curcuminoids in Curcuma longa L.[1][2]
1. Sample Preparation (for Plant Material):
-
Accurately weigh 1.0 g of the powdered sample.
-
Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 60 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. HPLC-DAD Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient could be: 0-10 min, 30-70% B; 10-15 min, 70-100% B; 15-20 min, 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV maximum of this compound (to be determined, likely around 210-250 nm for sesquiterpenoids).
3. UHPLC-ESI-MS/MS Conditions:
-
Instrument: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Same as HPLC-DAD.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive or negative ion mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
Protocol 2: GC-MS/MS Method
This protocol is based on a validated method for the simultaneous quantification of selected compounds in essential oils[3][4]
1. Sample Preparation (for Essential Oil):
-
Prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
2. GC-MS/MS Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a tandem mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Optimize for the separation of this compound from other matrix components. A typical program could be: initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Multiple Reaction Monitoring (MRM) of at least two specific precursor-product ion transitions for this compound.
Workflow Diagrams
The following diagrams illustrate the general workflows for the cross-validation of analytical methods and the decision-making process for selecting a suitable method.
Caption: A general workflow for the cross-validation of two analytical methods.
Caption: A decision tree to guide the selection between HPLC and GC-MS.
References
- 1. Validation, measurement uncertainty, and application of sesquiterpenoids and curcuminoids in turmeric (Curcuma longa L.) using HPLC-DAD and UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
The Power of Two: Unlocking Synergistic Efficacies of Dihydrocurcumenone Analogs in Combination Therapies
For Immediate Release
Researchers, scientists, and drug development professionals are increasingly focusing on combination therapies to enhance therapeutic outcomes and combat drug resistance. Dihydrocurcumenone, a metabolite of the well-known bioactive compound curcumin (B1669340), and its analogs are emerging as promising candidates for such synergistic applications. While direct experimental data on this compound is still growing, extensive research on its parent compound, curcumin, provides a strong foundation for understanding its potential in combination with other therapeutic agents. This guide summarizes key findings on the synergistic effects of curcumin and its derivatives, offering a comparative analysis of their performance with other compounds, supported by experimental data and detailed methodologies.
Synergistic Combinations in Cancer Therapy: A Comparative Overview
Curcumin has demonstrated significant synergistic effects when combined with various chemotherapeutic agents, leading to enhanced anticancer activity. This synergy often manifests as a reduction in the required dosage of the conventional drug, thereby minimizing toxic side effects.
| Combination Agent | Cancer Model | Key Synergistic Outcome | Mechanism of Action | Reference |
| Cisplatin | Ovarian Cancer Cells | Increased sensitivity of resistant cells | Downregulation of NF-κB signaling | [1][2] |
| Doxorubicin | Gastric Adenocarcinoma Cells | Enhanced anti-proliferative and pro-apoptotic activity | Inhibition of p53 expression | [2][3] |
| Paclitaxel | Various Cancer Types | Improved therapeutic efficacy | Modulation of multiple signaling pathways | [2][3] |
| 5-Fluorouracil (5-FU) | Human Gastric Cancer Cells | Sensitization of cancer cells to 5-FU | Suppression of NF-κB signaling pathway | [3][4] |
| Celecoxib | HT-29 Colon Cancer Cells | Augmented growth inhibition and apoptosis | Downregulation of COX-2 expression | [3] |
Experimental Protocols: A Closer Look at the Methodology
The assessment of synergistic effects relies on robust experimental designs. A commonly employed method is the median-effect analysis, which quantifies the nature of the drug interaction.
Median-Effect Analysis Protocol
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound analogs and the combination agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of each compound individually and in combination at a constant ratio.
-
After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well.
-
Following incubation, the formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis:
-
The dose-effect curves for each drug and their combination are generated.
-
The Combination Index (CI) is calculated using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizing the Molecular Synergy: Signaling Pathways
The synergistic interactions of curcumin and its analogs with other compounds often converge on critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
References
- 1. Curcumin in combined cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synergistic Effects of Curcumin and Chemotherapeutic Drugs in Inhibiting Metastatic, Invasive and Proliferative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Combination Chemotherapy: The Implication and Efficacy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin Combination Chemotherapy: The Implication and Efficacy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dihydrocurcumenone: A Guide for Laboratory Professionals
Inferred Hazard Profile of Dihydrocurcumenone (B1583027)
An analysis of safety data for curcumin (B1669340) and tetrahydrocurcumin (B193312) suggests that this compound should be handled with care, assuming a profile of a non-acutely hazardous substance. Curcumin is known to cause skin, eye, and respiratory irritation.[1][2] Tetrahydrocurcumin is generally not classified as a hazardous substance, though standard safe handling practices are advised.[3][4][5] Therefore, it is prudent to treat this compound as a potential irritant and to follow standard chemical safety procedures.
Quantitative Data
Specific quantitative data regarding the disposal of this compound, such as concentration limits for drain disposal or specific reporting quantities, are not available in the public domain. Disposal procedures should adhere to local, state, and federal regulations for non-hazardous or special waste, as applicable.
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound prior to disposal are not documented in publicly available literature. The recommended disposal method is to treat it as chemical waste and dispose of it through a licensed contractor.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent unintended reactions.
-
Waste Container: Collect this compound waste in a designated, properly labeled hazardous waste container.
-
Compatibility: Do not mix this compound waste with incompatible materials. Based on the data for related compounds, avoid strong oxidizing agents.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").
3. Spill Management: In the event of a spill, follow these steps:
-
Containment: Prevent the spread of the material. For solid spills, sweep up carefully to avoid creating dust.[1] For solutions, absorb with an inert material like vermiculite (B1170534) or sand.[6]
-
Collection: Place the contained waste into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
4. Disposal of Empty Containers:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The first rinsate should be collected as hazardous waste. Subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
5. Final Disposal:
-
Waste Pickup: Arrange for the collection of the hazardous waste container by a licensed environmental disposal company. Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Maintain all necessary records of the waste disposal as required by your institution and local regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and local regulations.
References
Essential Safety and Logistical Information for Handling Dihydrocurcumenone
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure when handling Dihydrocurcumenone. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or airborne powder, preventing eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and disposed of properly after handling. | Prevents direct skin contact with the compound. |
| Body Protection | A laboratory coat or a chemical-resistant apron should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling the solid compound or preparing solutions, it is recommended to work in a chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 dust mask should be used. | Minimizes the inhalation of airborne particles, which could cause respiratory irritation. |
Quantitative Safety Data
| Data Point | Value |
| Permissible Exposure Limit (PEL) | Not Available |
| Threshold Limit Value (TLV) | Not Available |
| Lethal Dose, 50% (LD50) | Not Available |
Operational Plan and Experimental Protocol
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
This protocol provides a general guideline for preparing a this compound solution for treating cells in culture.[1][2][3][4]
-
Stock Solution Preparation:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid cytotoxicity.[4]
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared this compound working solution to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.[5]
-
Incubate the cells for the desired period under standard cell culture conditions.
-
Signaling Pathways
This compound, as a curcuminoid, is likely to affect multiple signaling pathways within a cell. The NF-κB and PI3K/Akt pathways are two of the most well-documented targets of curcumin (B1669340) and its analogues, playing crucial roles in inflammation and cell survival.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection:
-
Collect all materials contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and labware, in a designated waste container.
-
-
Segregation:
-
Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste.
-
-
Container Labeling:
-
Use a clearly labeled, leak-proof, and chemically resistant container for waste accumulation.
-
The label should include "Hazardous Waste," the chemical name "this compound," and any other components in the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container. Avoid generating dust. Ventilate the area of the spill.
-
References
- 1. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of curcuminoid microemulsions from Curcuma longa L. to enhance inhibition effects on growth of colon cancer cells HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly bioavailable curcumin preparation with a co‐grinding and solvent‐free process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
